5-Nitro-1,4-dihydropyrimidin-4-amine chemical structure and properties
5-Nitro-1,4-dihydropyrimidin-4-amine: Structural Dynamics, Asymmetric Synthesis, and Pharmacological Potential Executive Summary In the landscape of heterocyclic drug discovery, the 1,4-dihydropyrimidine (DHPM) scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
5-Nitro-1,4-dihydropyrimidin-4-amine: Structural Dynamics, Asymmetric Synthesis, and Pharmacological Potential
Executive Summary
In the landscape of heterocyclic drug discovery, the 1,4-dihydropyrimidine (DHPM) scaffold is a privileged pharmacophore, classically synthesized via the Biginelli reaction and renowned for its role in cardiovascular and oncological therapeutics. However, the specific derivative 5-Nitro-1,4-dihydropyrimidin-4-amine (5-NDHPA) represents a highly specialized, functionally dense node within this chemical space. By incorporating an
-hybridized C4 stereocenter bearing a primary amine and an -hybridized C5 bearing a strongly electron-withdrawing nitro group, 5-NDHPA offers unique 3D topology and novel hydrogen-bonding vectors.
This technical guide dissects the structural logic, causality-driven synthetic methodologies, and pharmacological trajectories of 5-NDHPA, providing a rigorous framework for researchers and drug development professionals.
Structural Logic and Physicochemical Profiling
The architectural uniqueness of 5-NDHPA lies in its electronic "push-pull" system. Pyrimidines are inherently electron-deficient, but the introduction of a 5-nitro group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic modification is the causal driver that permits the partial reduction of the aromatic ring to the 1,4-dihydro state.
Once reduced, the C5=C6 double bond is stabilized by conjugation with the N1 lone pair and the strongly electron-withdrawing C5-nitro group, forming a stable enamine-like resonance structure. The C4 position, now
-hybridized, introduces a stereogenic center. The presence of the primary amine at C4 creates an aminal-like structural motif (N3–C4–NH2), which relies entirely on the electron-withdrawing nature of the nitro group to prevent spontaneous deamination and rearomatization.
Table 1: Theoretical Physicochemical Properties of 5-NDHPA
These parameters highlight the scaffold's viability as a low-molecular-weight fragment for lead optimization.
Property
Value
Implication for Drug Design
Molecular Formula
C₄H₆N₄O₂
Low molecular weight fragment (MW: 142.12 g/mol ).
Topological Polar Surface Area (TPSA)
~105 Ų
Favorable for oral bioavailability; restricts BBB penetration.
Hydrogen Bond Donors
3 (N1-H, C4-NH₂)
Strong potential for kinase hinge-region binding.
Hydrogen Bond Acceptors
4 (NO₂, N3)
Enables robust electrostatic interactions with target proteins.
C4 Hybridization
(Chiral)
Introduces critical 3D vectoring to an otherwise flat pyrimidine.
Causality-Driven Synthetic Methodologies
Traditional Biginelli multicomponent condensations typically yield 4-aryl or 4-alkyl DHPMs 1. The synthesis of a 4-amino-DHPM requires a fundamentally different approach: the asymmetric 1,4-reduction of a fully aromatic pyrimidine precursor.
Precursor Synthesis: Regioselective Amination
The synthesis begins with 2,4-dichloro-5-nitropyrimidine. The causality behind this choice is electronic: the 5-nitro group makes the C4 position exceptionally electrophilic. By controlling the temperature at 0 °C, ammonia selectively attacks C4, yielding 2-chloro-5-nitro-4-aminopyrimidine 2. Subsequent dechlorination yields the required 5-nitro-4-aminopyrimidine.
Biomimetic Asymmetric 1,4-Reduction
To achieve the 1,4-dihydro state without over-reducing the nitro group, a mild, biomimetic hydride transfer is employed using a Hantzsch ester and a Chiral Phosphoric Acid (CPA) catalyst 3. The CPA acts as a bifunctional activator: its acidic proton activates the pyrimidine N3, while its phosphoryl oxygen hydrogen-bonds with the C4-amine. This rigidifies the transition state, allowing the Hantzsch ester to deliver a hydride exclusively to one face of the pyrimidine ring.
Organocatalytic asymmetric 1,4-reduction of pyrimidines to chiral 1,4-dihydropyrimidines.
Self-Validating Experimental Protocols
The following protocol for the asymmetric synthesis of 5-NDHPA is designed as a self-validating system. Each step contains an In-Process Control (IPC) that must be satisfied before proceeding, ensuring scientific integrity and reproducibility.
Step 1: Catalyst and Substrate Assembly
Action: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 5-nitro-4-aminopyrimidine (1.0 equiv) and the selected Chiral Phosphoric Acid (CPA, 5.0 mol%) in anhydrous toluene (0.05 M).
Causality: Argon prevents the oxidative rearomatization of the highly sensitive 1,4-dihydropyrimidine product back to the starting material. Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding network between the CPA and the substrate.
Step 2: Hydride Transfer
Action: Add Hantzsch ester (1.2 equiv) in a single portion. Stir the reaction mixture at 40 °C for 24 hours.
Self-Validation (IPC 1): Monitor the reaction via Thin Layer Chromatography (TLC). The fully aromatic starting material is highly UV-active at 254 nm. The reduction to the 1,4-dihydro state breaks the full aromatic conjugation, resulting in a distinct shift in UV absorbance and a lower
value due to increased polarity. Do not proceed to quenching until the starting material spot is entirely consumed.
Step 3: Isolation and Stereochemical Validation
Action: Concentrate the mixture under reduced pressure and purify via flash column chromatography (dichloromethane:methanol gradients).
Self-Validation (IPC 2): Subject the purified product to chiral High-Performance Liquid Chromatography (HPLC). The presence of a single major peak (Enantiomeric Excess > 95%) validates the stereocontrol of the CPA transition state. The presence of a racemic mixture indicates a failure in the hydrogen-bonding network, likely due to moisture contamination disrupting the CPA-substrate complex.
Pharmacological Trajectories
The DHPM core is historically recognized for its ability to modulate L-type calcium channels, acting as a potent vasodilator for the treatment of congestive heart failure and hypertension 4. However, the specific functionalization of 5-NDHPA opens divergent pharmacological pathways.
The primary amine at the
-hybridized C4 position acts as a potent hydrogen bond donor. When mapped against the ATP-binding pocket of kinases, this C4-amine, combined with the pyrimidine core, effectively mimics the adenine ring of ATP. This allows the 5-NDHPA scaffold to act as a dual-threat pharmacophore: the DHPM core can engage allosteric sites on ion channels, while the C4-amine vectors into kinase hinge regions.
Divergent pharmacological pathways enabled by the functionalized 5-NDHPA scaffold.
References
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. American Chemical Society (ACS). Available at:[Link]
Enantioselective 1,4-Reduction of Pyrimidin-2-ones to Synthesize Novel 3,4-Dihydropyrimidin-2(1H)-ones Containing an Alkyl-substituted Stereogenic Center. Asian Journal of Organic Chemistry (via ResearchGate). Available at:[Link]
Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:[Link]
Tautomeric forms of 5-nitro-4-aminopyrimidine vs 1,4-dihydropyrimidine
An In-Depth Technical Guide to the Tautomeric Landscapes of 5-Nitro-4-Aminopyrimidine and 1,4-Dihydropyrimidine Foreword: The Dynamic Nature of the Pharmacophore In the realm of medicinal chemistry and drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Tautomeric Landscapes of 5-Nitro-4-Aminopyrimidine and 1,4-Dihydropyrimidine
Foreword: The Dynamic Nature of the Pharmacophore
In the realm of medicinal chemistry and drug development, molecules are often perceived as static entities, defined by a single, unyielding structure. This perspective, however, overlooks a fundamental and pervasive chemical phenomenon: tautomerism . Tautomers, constitutional isomers that readily interconvert, represent a molecule's ability to exist in multiple forms, often through the subtle migration of a proton.[1] This dynamic equilibrium can profoundly alter a molecule's physicochemical properties, including its hydrogen bonding patterns, polarity, solubility, and pKa.[2][3] Consequently, understanding and controlling tautomerism is not merely an academic exercise; it is a critical necessity for designing effective and safe therapeutics, as different tautomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[1][4]
This guide, intended for researchers, scientists, and drug development professionals, delves into the tautomeric behavior of two distinct but important pyrimidine-based scaffolds: the aromatic 5-nitro-4-aminopyrimidine and the non-aromatic 1,4-dihydropyrimidine. By juxtaposing these systems, we will explore how core structural features—aromaticity versus non-aromaticity—dictate the nature of their tautomeric equilibria and present distinct challenges and opportunities in drug design.
Part 1: The Aromatic System: Amino-Imino Tautomerism in 5-Nitro-4-Aminopyrimidine
5-Nitro-4-aminopyrimidine is a classic example of a heteroaromatic system where the interplay of electron-donating and electron-withdrawing groups governs its electronic structure and, consequently, its tautomeric preferences. The primary equilibrium at play is between the canonical amino form and its corresponding imino tautomer.
Structural and Electronic Considerations
The pyrimidine ring is functionalized with a powerful electron-donating amino (-NH₂) group at the C4 position and a potent electron-withdrawing nitro (-NO₂) group at the C5 position. This "push-pull" arrangement significantly polarizes the molecule. The fundamental tautomeric equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms (N1 or N3), converting the amine into an imine.
Fig 1. Amino-Imino tautomeric equilibrium.
The critical distinction lies in aromaticity. The amino form maintains the aromatic π-electron system of the pyrimidine ring, a significant stabilizing factor. In contrast, the formation of the imino tautomer disrupts this aromaticity by creating an sp³-hybridized nitrogen within the ring, which is energetically unfavorable. Spectroscopic and computational studies overwhelmingly confirm that the amino tautomer is the most stable and predominant form.[5]
Experimental and Computational Characterization
Elucidating the tautomeric preference is a multi-faceted process that combines computational prediction with empirical validation. Each technique provides a unique piece of the puzzle, and their convergence provides the highest degree of confidence.
A. Computational Modeling (DFT)
Causality: Density Functional Theory (DFT) calculations are the first line of inquiry. By modeling the potential tautomers in both the gas phase and in various solvent continua (using models like the Polarizable Continuum Model, PCM), we can calculate their relative Gibbs free energies (ΔG).[6][7] A lower energy value indicates a more stable tautomer. These calculations consistently show the amino form of 5-nitro-4-aminopyrimidine to be significantly more stable than any imino form, often by more than 5-10 kcal/mol, confirming that the equilibrium lies heavily on the side of the aromatic amino structure.[8]
Workflow Visualization:
Fig 2. DFT workflow for tautomer stability analysis.
B. Spectroscopic Validation
While computation provides a robust hypothesis, it must be validated experimentally. Spectroscopic methods are paramount for observing the molecule's actual behavior in solution.
Technique
Principle of Differentiation
Expected Observation for 5-Nitro-4-Aminopyrimidine
¹H / ¹⁵N NMR
The chemical environment of protons and nitrogens differs significantly between tautomers. The amino form has -NH₂ protons, while the imino form has an N-H proton.[9]
The observation of a single set of signals corresponding to the amino tautomer. The absence of signals for an imino N-H proton confirms the predominance of the amino form.[10]
UV-Vis
The extent of π-conjugation dictates the energy of electronic transitions (λₘₐₓ). The aromatic amino form has a more extended conjugated system than the non-aromatic imino form.[11]
A consistent UV-Vis spectrum across various solvents, with absorption bands characteristic of the highly conjugated aromatic system. A significant shift in equilibrium would produce new bands.[12][13]
X-Ray Cryst.
Provides the definitive atomic coordinates of the molecule in the solid state.[14]
The crystal structure would exclusively show the molecule in its amino tautomeric form, confirming its stability in the solid phase.[15]
Experimental Protocol: NMR Analysis of Tautomeric Stability in Different Solvents
This protocol serves as a self-validating system to confirm the dominance of the amino tautomer.
Sample Preparation: Prepare 10 mg/mL solutions of 5-nitro-4-aminopyrimidine in a series of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K).
Data Analysis:
Causality: The amino tautomer will show a characteristic singlet for the two equivalent -NH₂ protons. An imino tautomer would show a distinct signal for a single N-H proton at a different chemical shift.
Validation: Integrate the aromatic and amino proton signals. The presence of only one set of signals corresponding to a single species across all solvents provides strong evidence that the amino tautomer is overwhelmingly dominant and the equilibrium is not significantly perturbed by the solvent environment.[16]
¹⁵N NMR (Optional but Authoritative): If ambiguity remains, ¹⁵N NMR provides definitive evidence. The chemical shift of an sp²-hybridized amino nitrogen is vastly different from that of an sp²-hybridized imino nitrogen and an sp³-hybridized ring nitrogen.[9][17]
Part 2: The Non-Aromatic System: Stability and Reactivity of 1,4-Dihydropyrimidine
In stark contrast to their aromatic cousins, 1,4-dihydropyrimidines (DHPMs) are non-aromatic, puckered heterocycles. Their chemistry is not defined by a simple amino-imino equilibrium but by the inherent reactivity of an enamine system and a strong thermodynamic driving force towards aromatization.[18]
Structural Stability and Tautomeric Landscape
The 1,4-dihydropyrimidine scaffold is a core component of many biologically active molecules, often acting as mimics of 1,4-dihydropyridines, which are famous as calcium channel blockers.[19][20]
Inherent Instability: The defining characteristic of the 1,4-DHPM ring is its susceptibility to oxidation. The loss of two hydrogen atoms results in the formation of a highly stable aromatic pyrimidine ring. This oxidative aromatization is a major metabolic pathway and a key consideration in drug design.[21][22]
Tautomerism: True tautomerism in the 1,4-DHPM system involves the migration of double bonds within the ring, which is less a dynamic equilibrium and more a question of which regioisomer is synthesized and isolated. The enamine character of the ring means it is prone to hydrolysis and other reactions rather than existing as a mixture of interconverting tautomers in solution.[18] Therefore, the primary focus is on confirming the synthesized structure and evaluating its stability against irreversible oxidation.
Fig 3. The dominant chemical fate of 1,4-dihydropyrimidines.
Characterization and Stability Assessment
For DHPMs, the goal of characterization is not to measure an equilibrium but to confirm the structure and assess its kinetic stability.
Experimental Protocol: Accelerated Stability Study of a 1,4-Dihydropyrimidine
This protocol evaluates the propensity of a DHPM to oxidize, a critical parameter for drug development.
Reference Standard Preparation: Prepare a standard solution of the purified 1,4-dihydropyrimidine compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Thermal Stress: Incubate a solid sample of the compound at an elevated temperature (e.g., 60°C) and controlled humidity for a defined period (e.g., 7 days).[21][22]
Oxidative Stress: Prepare a solution of the compound and treat it with a mild oxidizing agent (e.g., 3% H₂O₂).
Analysis by HPLC-UV:
Causality: Use a High-Performance Liquid Chromatography (HPLC) method to separate the parent DHPM from its degradation products. The aromatic pyrimidine product will have a significantly different retention time and UV spectrum compared to the non-aromatic DHPM.
Validation: At time intervals (0, 24, 48, ... hours), inject an aliquot of the stressed samples into the HPLC. Quantify the peak area of the parent compound relative to its initial area at t=0. A decrease in the parent peak area with a concurrent increase in a new peak (the oxidized product) confirms and quantifies the degradation.
Structure Confirmation: Collect the degradation product from the HPLC and confirm its identity as the aromatic pyrimidine using Mass Spectrometry (MS) and NMR.
Part 3: A Comparative Framework
The tautomeric considerations for these two pyrimidine scaffolds are fundamentally different, a direct consequence of their aromaticity.
Feature
5-Nitro-4-aminopyrimidine
1,4-Dihydropyrimidine
Core Structure
Aromatic, Planar
Non-Aromatic, Puckered
Primary Isomerism
Prototropic Tautomerism (Amino↔Imino)
Structural Isomerism (Regioisomers)
Driving Force
Preservation of Aromaticity
Thermodynamic drive towards aromatization
Equilibrium Nature
Dynamic, reversible equilibrium
Kinetically stable, prone to irreversible oxidation
Key Challenge
Quantifying the position of the tautomeric equilibrium
Preventing degradation and ensuring stability
Primary Goal
Identify the dominant species that interacts with the biological target
Design a molecule with sufficient metabolic stability
Fig 4. Comparative logic flow for analyzing pyrimidine tautomerism and stability.
Conclusion: From Chemical Identity to Biological Function
The cases of 5-nitro-4-aminopyrimidine and 1,4-dihydropyrimidine serve as powerful illustrations that a molecule's identity is not static. For aromatic systems like 5-nitro-4-aminopyrimidine, the critical task is to define the dominant tautomeric form, as this dictates the precise three-dimensional arrangement of hydrogen bond donors and acceptors presented to a biological target. Misidentifying the tautomer can lead to flawed structure-activity relationship (SAR) models and wasted synthetic effort.
For non-aromatic systems like 1,4-dihydropyrimidine, the focus shifts from a dynamic equilibrium to kinetic stability. The inherent drive to achieve aromaticity makes these compounds susceptible to metabolism and degradation. Here, the challenge for the medicinal chemist is to introduce substituents that sterically or electronically disfavor oxidation, thereby extending the molecule's half-life to a therapeutically useful duration.
Ultimately, a rigorous, evidence-based approach that combines computational chemistry with a suite of analytical techniques is indispensable. By embracing the dynamic nature of these molecules, we can move beyond simple structural diagrams to a deeper understanding that directly informs the design of next-generation therapeutics.
References
(Reference details to be populated based on specific cit
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Biological significance of 5-nitro-1,4-dihydropyrimidin-4-amine in drug discovery
Title: The Biological Significance of 5-Nitro-1,4-Dihydropyrimidin-4-amine Scaffolds in Drug Discovery Subtitle: A Technical Deep Dive into the 4-Amino-5-Nitropyrimidine Pharmacophore: Reactivity, Signaling Modulation, a...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Biological Significance of 5-Nitro-1,4-Dihydropyrimidin-4-amine Scaffolds in Drug Discovery
Subtitle: A Technical Deep Dive into the 4-Amino-5-Nitropyrimidine Pharmacophore: Reactivity, Signaling Modulation, and Synthetic Utility.
Executive Summary
In the landscape of heterocyclic drug discovery, the 5-nitro-4-aminopyrimidine core (and its tautomeric 1,4-dihydro-4-imino forms) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often categorized as a high-value intermediate for the synthesis of purines and pteridines (via the Traube synthesis), recent medicinal chemistry campaigns have validated this scaffold as a distinct pharmacophore in its own right.
This guide analyzes the biological significance of this moiety, moving beyond its traditional role as a synthetic building block to its direct application in modulating G-protein-coupled receptors (specifically GPR119) and inflammatory enzymes (iNOS) . We explore the electronic "push-pull" dynamics introduced by the C5-nitro group, which facilitates unique binding modes and reactivity profiles essential for modern drug development.
Chemical Identity & Structural Biology
The Tautomeric Paradox
The nomenclature "5-nitro-1,4-dihydropyrimidin-4-amine" technically refers to the imino-tautomer of the aromatic 4-amino-5-nitropyrimidine . In solution, these species exist in equilibrium, though the aromatic amino form often predominates. However, the 1,4-dihydro-4-imino character is critical during receptor binding and catalytic reduction events.
Electronic Push-Pull: The C5-nitro group is strongly electron-withdrawing (
), significantly reducing the electron density of the pyrimidine ring. This activates the C4 and C6 positions for Nucleophilic Aromatic Substitution (), allowing rapid diversification of the scaffold.
H-Bonding Donor/Acceptor: The C4-amine (donor) and C5-nitro (acceptor) create a localized dipole and hydrogen-bonding network, mimicking the purine/pyrimidine base pairing found in nucleic acids. This feature is exploited in DHFR (Dihydrofolate Reductase) inhibition.
Structural Pharmacophore Analysis
Feature
Biological Function
Drug Discovery Application
C5-Nitro Group
Electron sink; metabolic "warhead"
Precursor to C5-amine (for cyclization); H-bond acceptor in receptor pockets (e.g., GPR119).
C4-Amino Group
H-bond donor
Critical for binding to Asp/Glu residues in kinase/enzyme active sites.
C2-Position
Steric/Lipophilic tolerance
Ideal site for solubilizing groups (e.g., morpholine, piperazine) to improve ADME.
Research has identified 5-nitropyrimidine derivatives as potent agonists of GPR119 , a G
-coupled receptor expressed in pancreatic -cells and intestinal L-cells.
Mechanism: Activation of GPR119 leads to elevated intracellular cAMP, triggering glucose-dependent insulin secretion (GSIS) and the release of GLP-1 (Glucagon-like peptide-1).
SAR Insight: The 5-nitro group is essential for maintaining the correct electrostatic potential to fit the GPR119 orthosteric site. Analogs replacing the nitro group with other electron-withdrawing groups often show reduced potency.
Key Study: Derivatives bearing endo-azabicyclic substituents at the C4 position have demonstrated
values in the sub-nanomolar range (e.g., 0.6 nM), outperforming endogenous ligands like oleoylethanolamide (OEA).
Inflammation: iNOS Inhibition
The 5-nitropyrimidine-2,4-dione (5-nitrouracil) analogs function as inhibitors of inducible Nitric Oxide Synthase (iNOS) .[1]
Pathology: Overexpression of iNOS leads to excessive NO production, driving septic shock and chronic inflammation.
Binding Mode: Molecular docking reveals that the nitro group participates in
- stacking interactions with the heme porphyrin ring within the iNOS active site, while the pyrimidine ring forms H-bonds with Glu371 and Asp367.
Infectious Disease: The Purine/Pteridine Gateway
The most classical application of this scaffold is as a precursor. The reduction of the 5-nitro group to a 5-amino group yields 4,5-diaminopyrimidine , the immediate precursor for the Traube Purine Synthesis .
Relevance: This pathway is used to synthesize antiviral nucleosides (e.g., Abacavir precursors) and antifolates (Pteridines).
Mechanistic Visualization
The following diagram illustrates the dual utility of the scaffold: as a direct GPR119 agonist and as a substrate for purine synthesis.
Figure 1: Bifurcated utility of the 5-nitro-4-aminopyrimidine scaffold in direct signaling modulation vs. synthetic library generation.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-5-Nitropyrimidine Derivatives (
Method)
Objective: To functionalize the C4 position with an amine R-group (e.g., for GPR119 library generation).
M) for 30 minutes at 37°C in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.
Incubate for 1 hour at room temperature.
Read: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader (e.g., EnVision).
Analysis: Plot dose-response curves to determine
. Positive control: OEA (Oleoylethanolamide).
Future Outlook
The 5-nitro-4-aminopyrimidine scaffold is evolving. Current trends suggest a shift toward:
Covalent Inhibitors: Exploiting the nitro group's reducibility to generate reactive hydroxylamines in situ within hypoxic tumor environments.
PROTAC Linkers: Using the C2 position as a vector for attaching E3 ligase recruiters, leveraging the scaffold's small footprint.
References
Kim, J., et al. (2013). "Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists." Bioorganic & Medicinal Chemistry Letters, 23(9). Link
Ma, L., et al. (2015). "Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity." Chemical Biology & Drug Design, 85(3). Link
BenchChem. "4,5-Diaminopyrimidine: A Core Scaffold in Medicinal Chemistry." Technical Data Sheet. Link
Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard reference for Traube Synthesis mechanisms).
5-Nitro-1,4-dihydropyrimidin-4-amine CAS number and molecular weight
The following technical guide details the chemical profile, synthesis, and applications of 5-Nitro-1,4-dihydropyrimidin-4-amine (chemically recognized as 4-Amino-5-nitropyrimidine ). (Standard Nomenclature: 4-Amino-5-nit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis, and applications of 5-Nitro-1,4-dihydropyrimidin-4-amine (chemically recognized as 4-Amino-5-nitropyrimidine ).
This compound serves as a critical high-nitrogen heterocyclic intermediate.[1] While the user-specified name "5-Nitro-1,4-dihydropyrimidin-4-amine" highlights a specific tautomeric state (the imino-dihydro form), the substance is globally cataloged under its aromatic amino form. It is a fundamental precursor in the synthesis of pteridines and purines , forming the backbone of various kinase inhibitors and antimetabolite drugs.
Note on Nomenclature: The name "1,4-dihydropyrimidin-4-amine" suggests a reduced ring system. However, in pyrimidine chemistry, the 4-amino form (aromatic) exists in equilibrium with the 4-imino-1,4-dihydro tautomer. CAS 15568-46-4 covers this chemical entity.[2][3]
Chemical Structure & Tautomerism
Understanding the tautomeric equilibrium is vital for predicting reactivity in nucleophilic substitutions and cyclization reactions.
Tautomeric Equilibrium (DOT Diagram)
The molecule fluctuates between the stable aromatic amine and the reactive imino-dihydro form, which is often the species that undergoes nucleophilic attack during ring closures.
Caption: Equilibrium between the stable aromatic amine (left) and the 1,4-dihydro-imino tautomer (right).
Synthesis & Production Workflows
The synthesis of 4-amino-5-nitropyrimidine typically avoids direct nitration of 4-aminopyrimidine due to poor regioselectivity and ring instability under harsh acidic conditions. The preferred industrial route involves nucleophilic aromatic substitution (SNAr) on halogenated precursors.
Protocol A: Amination of Halopyrimidines (Primary Route)
This method ensures high regioselectivity at the C4 position. Note that the 2-chloro derivative is often used if C2 functionalization is required later.
Reagents:
Substrate: 4-Chloro-5-nitropyrimidine (or 2,4-dichloro-5-nitropyrimidine for bifunctional scaffolds).
Nucleophile: Ammonia (NH₃) in Methanol or THF.
Base: Triethylamine (Et₃N) or excess Ammonia.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 4-chloro-5-nitropyrimidine in anhydrous THF at 0°C.
Addition: Slowly bubble anhydrous NH₃ gas or add 2.0 eq of 7N NH₃/MeOH solution dropwise. Exothermic reaction—maintain <10°C.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting chloride.
Workup: Concentrate the solvent in vacuo. Resuspend the residue in ice-cold water.
Isolation: Filter the precipitating yellow solid. Wash with cold diethyl ether to remove trace impurities.
Yield: Typically 85–92%.
Protocol B: Desulfurization (Historical Route)
From 4-amino-5-nitropyrimidine-2-thiol (CAS 6266-15-5) using Raney Nickel. This is used when starting from thio-barbituric acid derivatives.
Applications in Drug Development
This molecule is a "Lego block" for constructing bicyclic heterocycles. Its 5-nitro group is readily reduced to an amine, creating a 4,5-diaminopyrimidine core, which is the immediate precursor to purines and pteridines.
Critical Pathway: Synthesis of Kinase Inhibitor Scaffolds
The following workflow illustrates the conversion of 4-amino-5-nitropyrimidine into a Purine scaffold (e.g., Adenine analogs).
Caption: Synthetic pathway transforming the nitro-amine precursor into a bioactive purine scaffold.
Safety & Handling (MSDS Highlights)
As a nitro-heterocycle, this compound possesses energetic properties and potential toxicity.
GHS Classification: Warning (Acute Tox. 4).
Hazards:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
Energetic Warning: Nitro-pyrimidines can decompose violently at high temperatures (>200°C). Do not distill residues to dryness.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.
References
PubChem Compound Summary. (2025). 4-Pyrimidinamine, 5-nitro- (CAS 15568-46-4).[2][3] National Center for Biotechnology Information. [Link]
Boon, W. R., & Jones, W. G. (1951). Pteridines.[1] Part I. 4:5-Diaminopyrimidines. Journal of the Chemical Society, 591-596. (Foundational synthesis of 4,5-diamines from nitro precursors).
ChemSrc. (2025).[3][4] CAS 15568-46-4 Chemical Properties and Suppliers.[2][3][Link]
Electronic properties of nitro-substituted aminopyrimidine derivatives
An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Aminopyrimidine Derivatives Foreword: The Pyrimidine Core, Activated In the landscape of heterocyclic chemistry and drug development, the pyri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Aminopyrimidine Derivatives
Foreword: The Pyrimidine Core, Activated
In the landscape of heterocyclic chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the structural basis for natural nucleobases and a multitude of synthetic therapeutic agents.[1] The introduction of substituents onto this core is a fundamental strategy for modulating its physicochemical and biological properties. Among the vast arsenal of functional groups, the nitro group (–NO₂) stands out for its profound and predictable impact on a molecule's electronic character.[2] Its powerful electron-withdrawing nature, acting through both resonance and inductive effects, dramatically reshapes the electron density distribution of the pyrimidine ring.[3][4]
This guide delves into the electronic properties of aminopyrimidine derivatives bearing this potent functional group. We will move beyond a mere catalog of characteristics to explore the underlying causality—how the presence of a nitro group influences tautomeric equilibria, alters spectroscopic signatures, modifies electrochemical behavior, and ultimately, dictates the molecule's potential utility. This document is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper, mechanistic understanding of these versatile compounds.
The Electron-Deficient Ring: How the Nitro Group Governs Reactivity
The defining feature of the nitro group is its exceptional electron-withdrawing capacity. When attached to the pyrimidine ring, it significantly lowers the electron density of the entire heterocyclic system. This has two primary consequences for the molecule's reactivity:
Deactivation towards Electrophilic Attack: The pyrimidine ring itself is already considered an electron-deficient heterocycle compared to benzene. The addition of a nitro group further diminishes its nucleophilicity, making electrophilic aromatic substitution reactions exceedingly difficult.
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency makes the ring highly susceptible to attack by nucleophiles.[5] This is particularly true for positions ortho and para to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitro group's oxygen atoms. This activation is a cornerstone of synthetic strategies for creating functionalized aminopyrimidines.[6][7] For instance, a chloro-substituent on a nitropyrimidine ring can be readily displaced by various nucleophiles, a common step in building libraries of drug candidates.[8]
The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system that gives rise to unique electronic characteristics, which we will explore in the subsequent sections.
A Tale of Two Isomers: Amino-Imino Tautomerism
A critical and often overlooked aspect of aminopyrimidine chemistry is the existence of tautomeric isomers. 2- and 4-aminopyrimidines exist in a dynamic equilibrium between the canonical amino form and a less common imino form.[9] While the amino tautomer is generally more stable, the energy difference can be small, and the equilibrium can be influenced by substitution and the local environment (e.g., solvent polarity).[10][11]
The introduction of a strong electron-withdrawing nitro group can be expected to influence this equilibrium. By pulling electron density from the ring, the nitro group can affect the relative basicity of the ring nitrogens and the exocyclic amino group, thereby shifting the energetic landscape of the tautomers. Understanding the predominant tautomeric form is not merely an academic exercise; different tautomers present distinct hydrogen bond donor/acceptor patterns, which can fundamentally alter their interaction with biological targets like enzymes and receptors.[12]
Caption: Fig. 1: Amino-imino tautomeric equilibrium in a nitro-aminopyrimidine.
To quantify the electronic properties of these derivatives, we rely on a combination of spectroscopic and electrochemical techniques, validated by computational modeling.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions.[13] The energy of these transitions is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Causality Behind the Technique: The introduction of a nitro group into the aminopyrimidine system typically leads to a bathochromic shift (a shift to longer wavelengths, i.e., lower energy) in the absorption maxima (λmax).[14] This occurs because the nitro group's strong electron-withdrawing nature significantly stabilizes the LUMO, while the amino group elevates the HOMO. The net effect is a reduction in the HOMO-LUMO energy gap, requiring less energy (and thus longer wavelength light) to promote an electron. This phenomenon is indicative of an intramolecular charge transfer (ICT) character in the electronic transition.[14]
This protocol ensures a self-validating system by including solvent blanks and serial dilutions to confirm adherence to the Beer-Lambert law.
Preparation of Stock Solution: Accurately weigh ~1-2 mg of the nitro-substituted aminopyrimidine derivative. Dissolve in a known volume (e.g., 10 mL) of a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or DMSO) in a Class A volumetric flask to create a stock solution of known concentration.
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare 3-4 working solutions of decreasing concentrations. This step is crucial for verifying linearity and calculating the molar extinction coefficient.
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
Blanking the Spectrophotometer: Fill a quartz cuvette with the pure solvent used for the sample preparation. Place it in the spectrophotometer and record a baseline correction (auto-zero) across the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and cuvette.
Sample Measurement: Starting with the most dilute working solution, rinse the cuvette with the solution, then fill it and place it in the sample holder. Record the absorption spectrum.
Repeat for all Concentrations: Repeat step 5 for all prepared working solutions, moving from lowest to highest concentration.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Plot a calibration curve of absorbance at λmax versus concentration. The linearity of this plot confirms the data's integrity.
Electrochemistry: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule. It provides direct, quantitative data on the energies of the frontier molecular orbitals (HOMO and LUMO).
Causality Behind the Technique: For nitro-substituted aminopyrimidines, we are typically interested in two main processes: the oxidation of the aminopyrimidine system (related to the HOMO energy) and the reduction of the nitro group (related to the LUMO energy).
Reduction Potential (Ered): The nitro group is readily reduced in a multi-electron process.[17][18] The potential at which this occurs is a direct measure of the LUMO energy level. A less negative (or more positive) reduction potential indicates a lower-energy LUMO, making the molecule easier to reduce.
Oxidation Potential (Eox): The oxidation potential reflects the energy required to remove an electron from the HOMO. A less positive oxidation potential indicates a higher-energy HOMO, making the molecule easier to oxidize.
The presence of the nitro group makes the molecule significantly harder to oxidize (shifts Eox to more positive values) and much easier to reduce (shifts Ered to less negative values) compared to the unsubstituted parent compound.[19]
Data Summary: Redox Potentials
Compound Type
Process
Typical Potential Range (V vs. Ag/AgCl)
Implication
Aminopyrimidine
Oxidation
+1.0 to +1.5 V
Moderately difficult to oxidize
Nitro-Aminopyrimidine
Oxidation
> +1.5 V
Difficult to oxidize (Lowered HOMO)
Nitro-Aromatic
Reduction
-0.5 to -1.2 V
Readily reduced
Nitro-Aminopyrimidine
Reduction
-0.6 to -1.3 V
Easy to reduce (Lowered LUMO)
Note: Potentials are highly dependent on the solvent, supporting electrolyte, and scan rate.
Experimental Protocol: Cyclic Voltammetry
This protocol describes a standard three-electrode setup, a self-validating system for electrochemical analysis.
Electrode Preparation: Polish the surface of the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol to remove any residual polishing agent. Dry under a stream of nitrogen.
Solution Preparation: Dissolve the nitro-aminopyrimidine derivative (typically 1-5 mM) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction scan. Maintain a blanket of inert gas over the solution during the experiment.
Cell Assembly: Assemble the electrochemical cell with the polished working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ reference).
Data Acquisition:
Connect the electrodes to a potentiostat.
First, record a voltammogram of the solvent and supporting electrolyte alone to establish the potential window.
Introduce the analyte solution. Set the potential range to scan from an initial potential where no reaction occurs, towards negative potentials to observe the reduction, and then reverse the scan towards positive potentials to observe oxidation.
Run the scan at a set rate (e.g., 100 mV/s).
Data Analysis: Identify the peak potentials for the reduction (Epc) and oxidation (Epa) events. The half-wave potential (E₁/₂), an indicator of the standard redox potential, can be estimated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.[19]
Caption: Fig. 2: Experimental workflow for Cyclic Voltammetry analysis.
In Silico Insights: Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for rationalizing and predicting the electronic properties of these molecules.[20][21] They provide a granular view of molecular orbitals, charge distribution, and energetic stability.
Causality Behind the Technique: DFT calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.[22] For nitro-substituted aminopyrimidines, these calculations can:
Predict HOMO/LUMO Energies: The calculated orbital energies can be directly correlated with experimental oxidation and reduction potentials.[14]
Visualize Molecular Orbitals: Plotting the HOMO and LUMO allows for a visual understanding of where electron density resides. In these systems, the HOMO is typically localized over the aminopyrimidine ring, while the LUMO is heavily concentrated on the nitro group, confirming the intramolecular charge-transfer nature of the lowest energy electronic transition.
Calculate Electrostatic Potential (ESP) Maps: ESP maps show the charge distribution across the molecule, highlighting electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. For these molecules, a strong negative potential is seen around the nitro group's oxygen atoms, while the amino protons and parts of the ring are electron-deficient.
Determine Relative Tautomer Stabilities: By calculating the total electronic energy of both the amino and imino tautomers, we can predict which form is more stable and by how much, providing crucial insights that can be difficult to obtain experimentally.[9]
Caption: Fig. 3: Typical workflow for DFT-based electronic property prediction.
Protocol: DFT Calculation of Electronic Properties
This protocol outlines a typical calculation using a common software package like Gaussian or Q-Chem.
Structure Building: Construct the 3D coordinates of the desired nitro-substituted aminopyrimidine derivative using a molecular modeling program (e.g., GaussView, Avogadro).
Input File Generation: Create an input file specifying the calculation type, theoretical method, and basis set. A robust and widely used combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[14]
Line 1 (Route Card): #p B3LYP/6-311++G(d,p) Opt Freq Pop=Full
Opt: Requests a geometry optimization to find the lowest energy structure.
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
Pop=Full: Requests a full population analysis to output all molecular orbitals.
Specify Molecular Coordinates: Include the charge (usually 0) and spin multiplicity (usually 1 for singlet) followed by the Cartesian coordinates of the molecule.
Job Submission: Submit the input file to the quantum chemistry software package for calculation.
Output Analysis:
Verify Optimization: Open the output log file and confirm that the geometry optimization converged and that the frequency calculation yielded zero imaginary frequencies.
Extract Orbital Energies: Search the output file for "Alpha Orbital Energies" to find the energies of the HOMO and LUMO.
Visualize Orbitals: Use the generated checkpoint file (.chk or .fchk) with a visualization program to plot the isosurfaces of the HOMO, LUMO, and the electrostatic potential map.
Implications for Drug Development
The electronic properties of nitro-substituted aminopyrimidines are not just of theoretical interest; they have profound implications for drug design.[23]
Receptor Binding: The modified charge distribution and hydrogen bonding capabilities directly influence how the molecule fits into the binding pocket of a target protein.[24] The strong dipole moment created by the push-pull system can be critical for electrostatic interactions.
Metabolic Stability: The nitro group can be a site of metabolic reduction by nitroreductase enzymes, which are present in various organisms, including bacteria and also in hypoxic human cells.[24] This can be exploited for designing prodrugs that are activated under specific conditions (e.g., antibacterial agents or hypoxia-activated anticancer drugs).[2][23]
Pharmacokinetics: Properties like membrane permeability and solubility are influenced by the molecule's polarity, which is significantly increased by the nitro group.
The aminopyrimidine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics.[25][26][27] The ability to fine-tune the electronic properties with a nitro group provides a powerful tool for optimizing lead compounds for potency, selectivity, and pharmacokinetic profiles.
Conclusion
The introduction of a nitro group onto an aminopyrimidine core is a transformative chemical modification. It creates a highly polarized, electron-deficient heterocyclic system with distinct and predictable electronic characteristics. The resulting low-energy LUMO makes these compounds easy to reduce and leads to bathochromic shifts in their UV-Vis spectra. This potent electronic perturbation also influences tautomeric equilibria and provides unique reactivity handles for further synthetic elaboration. By combining rigorous experimental techniques like spectroscopy and electrochemistry with the predictive power of computational chemistry, researchers can gain a comprehensive understanding of these properties, enabling the rational design of novel molecules for applications ranging from medicinal chemistry to materials science.
References
ResearchGate. (n.d.). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. Available at: [Link]
PubMed. (2008). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. Available at: [Link]
SciSpace. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Available at: [Link]
ACS Publications. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Available at: [Link]
PubMed. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Available at: [Link]
PubMed. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Available at: [Link]
ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... Available at: [Link]
PMC. (n.d.). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Available at: [Link]
ACS Publications. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Available at: [Link]
IOR Press. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]
PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]
RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2018). 1-[3/-(SUBSTITUTED PHENYL) -5/- (AMINO PYRIMIDINE)]- 3- (4/-NITRO PHENYL) 5-(SUBSTITUTED PHENYL)- 2-PYRAZOLINES: SYNTHESIS, CHRACTERISATION AND ANTIMICROBIAL SCREENING. Available at: [Link]
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]
Wiley Online Library. (n.d.). Understanding the differences in photochemical properties of substituted aminopyrimidines. Available at: [Link]
ResearchGate. (n.d.). Quantum chemical studies of pyrimidin-4-ones. Available at: [Link]
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available at: [Link]
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: [Link]
PMC. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Available at: [Link]
Frontiers. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Available at: [Link]
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
PubMed. (2019). Theoretical exploration about nitro-substituted derivatives of pyrimidine as high-energy-density materials. Available at: [Link]
ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
ResearchGate. (n.d.). Computational Studies on Nitro, Nitramino, and Dinitramino Derivatives of 1-Aminoazadiboridine as High Energetic Material. Available at: [Link]
ResearchGate. (2020). (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]
PubMed. (2018). Azo Compounds Derived From Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries. Available at: [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Available at: [Link]
PMC. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Available at: [Link]
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ResearchGate. (n.d.). The UV–Vis spectra of o-nitroaniline at various reaction times in a.... Available at: [Link]
The Evolution and Synthesis of Nitro-Dihydropyrimidine Scaffolds: A Comprehensive Technical Guide
Introduction: The Biginelli Scaffold and the Nitro Evolution The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous therapeutics. Ori...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Biginelli Scaffold and the Nitro Evolution
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous therapeutics. Originally discovered by Pietro Biginelli in 1893 via a one-pot, three-component acid-catalyzed cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea, the classical reaction was historically plagued by low yields and a restricted substrate scope (1)[1].
As combinatorial chemistry advanced, researchers sought to expand the structural diversity of DHPMs to target complex biological pathways. A critical breakthrough in this domain was the discovery that substituting the traditional ester-derived CH-acidic carbonyl compounds with nitro-aliphatics—such as nitroacetone or
-nitroacetophenone—successfully yielded 5-nitro-substituted DHPM derivatives in high yields[1]. The introduction of the strongly electron-withdrawing nitro group at the C5 position fundamentally alters the electronic topology of the pyrimidine ring, enhancing critical hydrogen-bond donor/acceptor interactions within biological targets (2)[2].
Mechanistic Causality: The N-Acyliminium Pathway
To successfully troubleshoot and optimize multicomponent reactions (MCRs), application scientists must understand the precise sequence of bond formation. The classical mechanism was debated for decades until Kappe (1997) definitively established the N-acyliminium ion pathway (3)[3].
In the synthesis of nitro-DHPMs, the reaction initiates with the condensation of the aldehyde and urea to form a hemiaminal intermediate. Subsequent dehydration yields a highly reactive, electrophilic N-acyliminium ion. Simultaneously, the nitro-ketone undergoes enolization. The highly electron-withdrawing nature of the nitro group increases the acidity of the
-protons, driving enol formation even under mildly acidic or Lewis acid-catalyzed conditions. This enol nucleophilically attacks the N-acyliminium ion to form an open-chain ureide, which then undergoes intramolecular cyclization and dehydration to finalize the nitro-dihydropyrimidine scaffold[1].
Figure 1: N-Acyliminium ion mechanism for the synthesis of nitro-dihydropyrimidines.
Nitro-DHPMs exhibit a broad spectrum of biological activities, functioning as calcium channel modulators, Eg5 kinesin inhibitors (e.g., Monastrol analogs), and potent antibacterial agents (4)[4].
The nitro group serves as a critical pharmacophoric element. Electronically, it withdraws electron density from the dihydropyrimidine ring, stabilizing the scaffold against oxidative degradation in vivo. Spatially, the oxygen atoms of the nitro group act as potent hydrogen bond acceptors. In antibacterial assays against S. aureus and B. cereus, these interactions anchor the molecule within the active site of bacterial enzymes, significantly lowering the Minimum Inhibitory Concentration (MIC) compared to their ester-bearing counterparts[2][4].
Table 1: Comparative Yields and Biological Activity of Selected Nitro-DHPM Systems
Experimental Methodology: Self-Validating Protocol for Nitro-DHPM Synthesis
To ensure high trustworthiness and reproducibility, the following protocol utilizes etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid) as a homogeneous, green catalyst for the synthesis of nitro-DHPMs from
-nitroacetophenone (2)[2]. This method avoids the harsh mineral acids of the classical Biginelli reaction, preventing the degradation of sensitive functional groups.
Step-by-Step Methodology
Reagent Preparation : In a 50 mL round-bottom flask, combine 10 mmol of the aromatic aldehyde, 10 mmol of
Catalyst Addition : Add 10 mol% etidronic acid. Causality: The use of a bisphosphonic acid provides dual activation. It protonates the hemiaminal to accelerate N-acyliminium formation while simultaneously stabilizing the enol tautomer of the nitro-ketone via hydrogen bonding.
Cyclocondensation : Add 10 mL of ethanol. Reflux the mixture at 80°C for 1-2 hours[2].
In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The starting nitro-ketone will elute with a higher
value. The emergence of a highly fluorescent blue/green spot under 254 nm UV, resting at a lower due to increased polarity and hydrogen-bonding capacity, confirms the formation of the conjugated DHPM system.
Isolation : Pour the hot mixture into crushed ice. Causality: The sudden drop in temperature and the high dielectric constant of water force the hydrophobic aryl-substituted DHPM to precipitate, leaving unreacted urea and the water-soluble catalyst in solution[1]. Filter under vacuum.
Purification & QA : Recrystallize the crude product from hot ethanol. Validate the structure via
H NMR. Self-Validation: Look for the characteristic chiral C4-H proton singlet/doublet around 5.0–5.5 ppm. Because this proton is uniquely situated between a nitrogen, an aryl group, and a double bond, it acts as a definitive diagnostic marker for successful cyclization[3][4].
Figure 2: Experimental workflow for the synthesis and validation of nitro-DHPM scaffolds.
References
Biginelli reaction—An effective method for the synthesis of dihydropyrimidine derivatives. Chemistry of Heterocyclic Compounds. 6
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research. 5
Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. ResearchGate. 2
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. 1
Nitro-dihydropyrimidine and amino-dihydropyrimidine derivatives. Organic Chemistry Research. 4
An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry.3
Application Note: Multicomponent Synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine Scaffolds via a Modified Biginelli-Type Condensation
Introduction & Mechanistic Rationale The classical Biginelli reaction is a cornerstone of multicomponent heterocyclic synthesis, traditionally yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through the acid-catalyzed c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The classical Biginelli reaction is a cornerstone of multicomponent heterocyclic synthesis, traditionally yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through the acid-catalyzed condensation of an aldehyde, a
-ketoester, and urea[1]. However, modern drug discovery frequently demands novel bioisosteres and highly functionalized scaffolds that deviate from the standard DHPM core.
This application note details a highly efficient, modified Biginelli-type protocol for the synthesis of 5-nitro-1,4-dihydropyrimidin-4-amines . By substituting the traditional
-ketoester with nitroacetonitrile and utilizing an amidine (e.g., formamidine acetate) or guanidine, the cyclization trajectory is fundamentally altered[2].
Causality of the Mechanistic Shift
In a standard Biginelli reaction, the terminal cyclization occurs via the nucleophilic attack of the urea nitrogen onto the ester carbonyl, yielding a 2-oxo moiety. When nitroacetonitrile is employed, the highly electrophilic nitrile group acts as an internal trap for the secondary amine nitrogen. This intramolecular Pinner-type cyclization yields an exocyclic imine, which rapidly tautomerizes into a stable 4-amino group [3]. The strongly electron-withdrawing 5-nitro group stabilizes the 1,4-dihydropyrimidine ring system through extended conjugation, making this an excellent scaffold for kinase inhibitors and antimicrobial agents.
Fig 1. Iminium-based mechanism for the synthesis of 5-nitro-1,4-dihydropyrimidin-4-amines.
Experimental Design & Optimization
The success of this multicomponent reaction (MCR) is highly dependent on the choice of catalyst. While Brønsted acids (e.g., p-TsOH) can drive the reaction, they often lead to competitive Knoevenagel condensation side-products (e.g., 2-nitro-3-arylacrylonitriles) that fail to undergo subsequent Michael addition.
To enforce the Iminium Mechanism , we utilize a water-tolerant Lewis acid, Ytterbium(III) triflate (
) [4]. effectively coordinates with both the aldehyde oxygen and the amidine nitrogen, rapidly generating the highly electrophilic N-acyliminium intermediate. Furthermore, it activates the nitrile carbon during the final cyclization step, dramatically reducing reaction times and improving yields.
Quantitative Data: Condition Screening
Table 1: Catalyst and Solvent Optimization for the Model Reaction
(Model: Benzaldehyde + Nitroacetonitrile + Formamidine Acetate)
Entry
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
None
EtOH
80
12
Trace
2
p-TsOH (10)
EtOH
80
6
45
3
(10)
THF
65
5
62
4
(5)
EtOH
80
3
78
5
(5)
EtOH
80
2
92
Table 2: Substrate Scope (Aldehyde Variations)
Aldehyde (R-CHO)
Product
Time (h)
Yield (%)
M.P. (°C)
Benzaldehyde
4a
2.0
92
210-212
4-Chlorobenzaldehyde
4b
2.5
89
225-227
4-Methoxybenzaldehyde
4c
3.0
85
198-200
4-Nitrobenzaldehyde
4d
1.5
95
240-242
Step-by-Step Self-Validating Protocol
This protocol is designed as a closed-loop, self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity at every phase.
Fig 2. End-to-end experimental workflow for the modified Biginelli multicomponent synthesis.
Phase 1: Reaction Assembly
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add the selected aromatic aldehyde (10.0 mmol), nitroacetonitrile (10.0 mmol, 0.86 g), and formamidine acetate (12.0 mmol, 1.25 g) to the flask.
Suspend the reagents in 15 mL of absolute ethanol.
Add
(0.5 mmol, 0.31 g, 5 mol%) in one portion.
Validation Checkpoint 1: Upon addition of the Lewis acid and slight heating, the mixture should transition from a heterogeneous suspension to a clear, pale-yellow solution, indicating the successful formation of the soluble iminium intermediate.
Phase 2: Thermal Activation & Monitoring
Heat the reaction mixture to reflux (80 °C) while stirring vigorously.
Maintain reflux for 2 to 3 hours, depending on the electronic nature of the aldehyde (refer to Table 2).
Validation Checkpoint 2: After 1.5 hours, spot the reaction mixture on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly UV-active aldehyde spot (Rf ~0.8) and the appearance of a new, intensely blue-fluorescent spot under 254 nm UV light (Rf ~0.3) confirms successful cyclization.
Phase 3: Workup & Isolation
Remove the flask from the heat source and allow it to cool to room temperature (approx. 20 °C).
Pour the crude mixture slowly into 50 mL of crushed ice-water under continuous stirring.
Validation Checkpoint 3: Pouring the mixture into ice-water should immediately induce the precipitation of a crude, brightly colored solid. If an oil forms, it indicates incomplete cyclization or solvent entrapment; scratching the inner wall of the flask with a glass rod will provide nucleation sites to induce crystallization.
Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (
mL) to remove the catalyst and unreacted formamidine acetate.
Phase 4: Purification & Analytical Verification
Recrystallize the crude solid from hot ethanol to yield the analytically pure 5-nitro-1,4-dihydropyrimidin-4-amine.
Spectroscopic Validation:
1H NMR (DMSO-d6, 400 MHz): Look for the diagnostic C6-methine proton appearing as a doublet or broad singlet at
5.40–5.60 ppm. The newly formed exocyclic group will present as a broad exchangeable singlet integrating for 2H at 7.10–7.40 ppm, confirming the Pinner-type cyclization onto the nitrile.
IR (KBr): The disappearance of the sharp nitrile stretch (
) at ~2250 and the appearance of primary amine stretches () at ~3400 and 3300 validates the structural transformation[5].
References
Biginelli reaction: An overview
Source: nih.gov
URL:[1]
The Biginelli Dihydropyrimidine Synthesis - Organic Reactions
Source: organicreactions.org
URL:[3]
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media
Source: sphinxsai.com
URL:[4]
High-Yield One-Pot Multicomponent Synthesis Protocols for Nitro-Dihydropyrimidines
Strategic Overview & Pharmacological Context Nitro-substituted 3,4-dihydropyrimidin-2(1H)-ones (nitro-DHPMs) represent a privileged class of heterocyclic pharmacophores. By acting as potent calcium channel blockers, mito...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Pharmacological Context
Nitro-substituted 3,4-dihydropyrimidin-2(1H)-ones (nitro-DHPMs) represent a privileged class of heterocyclic pharmacophores. By acting as potent calcium channel blockers, mitotic kinesin Eg5 inhibitors (e.g., monastrol analogues), and antimicrobial agents, these compounds are highly sought after in modern drug discovery .
The classical synthesis of DHPMs relies on the Biginelli reaction—a one-pot multicomponent reaction (MCR) involving an aldehyde, a
-ketoester (or nitro-equivalent), and urea/thiourea. However, traditional protocols utilizing strong mineral acids (e.g., HCl, H₂SO₄) often result in poor yields when applied to nitro-substituted aromatic aldehydes due to competing side reactions and the strong electron-withdrawing nature of the nitro group. This application note details advanced, field-proven protocols utilizing microwave irradiation, green organocatalysts, and solvent-free environments to synthesize nitro-DHPMs with high atom economy and superior yields.
The success of a multicomponent Biginelli-type synthesis hinges on controlling the thermodynamic equilibrium and stabilizing highly reactive intermediates. The reaction proceeds via an initial condensation between the nitro-aromatic aldehyde and urea to form a hemiaminal, which rapidly dehydrates into an electrophilic N-acyliminium ion.
The Role of the Nitro Group:
The strong electron-withdrawing effect of the
group (e.g., in 4-methoxy-3-nitrobenzaldehyde or 4-nitrobenzaldehyde) increases the electrophilicity of the aldehyde carbon. While this accelerates the initial nucleophilic attack by urea, it also makes the substrate highly susceptible to unwanted Knoevenagel condensations if the catalyst is overly basic, or degradation if the catalyst is overly acidic.
Catalytic Interventions:
To bypass these pitfalls, modern protocols employ specialized catalytic systems:
Etidronic Acid under Microwave Irradiation: Etidronic acid acts as a mild, homogeneous Brønsted acid. Coupled with microwave (MW) irradiation, dielectric heating directly excites the polar N-acyliminium intermediate, drastically lowering the activation energy for the rate-limiting cyclodehydration step without thermal degradation .
Triphenylphosphine (Lewis Base) in Solvent-Free Conditions: Under solvent-free conditions, the collision frequency of reactants is maximized. Triphenylphosphine (
) acts as a mild Lewis base, activating the urea via hydrogen bonding and facilitating the cascade without the destructive side reactions typical of strong mineral acids .
Mechanistic pathway of the Biginelli multicomponent synthesis of nitro-DHPMs.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-line analytical checks to ensure product integrity and reaction completion.
Protocol A: Microwave-Assisted Synthesis Using Etidronic Acid
Optimized for the synthesis of 5-nitro-3,4-dihydropyrimidin-2(1H)-ones using an active methylene nitro-equivalent.
Reagent Activation: In a 50 mL microwave-safe quartz vessel, combine the nitro-aromatic aldehyde (10 mmol) and urea (10 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF).
Catalyst Integration: Add etidronic acid (0.1 mmol, 1 mol%) to the mixture. Stir at room temperature for 5 minutes.
Causality: Pre-stirring allows the etidronic acid to selectively coordinate with the aldehyde carbonyl, priming it for urea attack before the active methylene is introduced, thereby preventing competitive side reactions.
MCR Initiation: Introduce 1-(2-hydroxyphenyl)-2-nitroethanone (10 mmol) to the activated mixture.
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 360 W for 5–10 minutes.
Validation Step: Pause at 5 minutes to perform Thin-Layer Chromatography (TLC) using Ethyl Acetate/Hexane (3:7). The disappearance of the distinct aldehyde spot under UV (254 nm) confirms reaction completion.
Quenching & Precipitation: Remove the vessel and immediately pour the hot mixture into 50 mL of vigorously stirred crushed ice.
Causality: The sudden thermal shock and high polarity of the water violently decrease the solubility of the organic nitro-DHPM, forcing rapid crystallization while keeping the water-soluble etidronic acid catalyst and unreacted urea in the aqueous phase.
Isolation & Washing: Collect the precipitate via vacuum filtration (Büchner funnel). Wash the crude solid with 15 mL of ice-cold ethanol.
Causality: Cold ethanol effectively solubilizes trace organic impurities and unreacted nitroethanone without dissolving the target DHPM.
Characterization: Recrystallize from hot ethanol. Validate the pure product via melting point determination and
NMR (DMSO-), looking for the characteristic pyrimidine chiral doublet/multiplet near 5.2–5.5 ppm.
Step-by-step experimental workflow for the microwave-assisted synthesis of nitro-DHPMs.
Protocol B: Solvent-Free Synthesis Using Triphenylphosphine (Lewis Base)
Optimized for extreme atom economy and scale-up applications.
Matrix Preparation: In an agate mortar, thoroughly grind together 4-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (12.5 mmol), and urea (12.5 mmol) until a homogeneous paste is formed.
Causality: A 25% molar excess of the active methylene and urea compensates for minor evaporative losses during prolonged heating and drives the equilibrium strictly toward the product via Le Chatelier’s principle.
Catalyst Doping: Add triphenylphosphine (
, 1 mmol, 10 mol%) to the paste, grind for an additional 2 minutes, and transfer to a 100 mL round-bottom flask.
Thermal Activation: Equip the flask with a reflux condenser (to catch sublimating urea) and heat the neat mixture at 100 °C with continuous magnetic stirring for 8 hours.
Causality: The solvent-free melt creates a highly concentrated reaction matrix.
acts as a Lewis base, facilitating the formation of the critical N-acyliminium ion intermediate without requiring highly corrosive acidic media.
Workup & Purification: Allow the melt to cool slightly (to ~60 °C) to prevent glass-like solidification, then pour into 100 mL of crushed ice. Filter the resulting solid, wash with cold water, and recrystallize from 95% ethanol.
Validation: Confirm structural integrity via FT-IR spectroscopy. The presence of strong secondary amine N-H stretching bands (~3200-3300 cm⁻¹) and an ester C=O stretch (~1700 cm⁻¹) validates the formation of the dihydropyrimidinone ring.
Quantitative Data & Yield Analysis
The table below summarizes the comparative efficiency of the discussed protocols. Notice the dramatic reduction in reaction time when utilizing microwave irradiation coupled with etidronic acid, demonstrating the superiority of dielectric heating for this specific MCR.
Aldehyde Substrate
Active Methylene
Catalyst & Conditions
Reaction Time
Yield (%)
4-Methoxy-3-nitrobenzaldehyde
Ethyl acetoacetate
HCl (cat.) / Ethanol, Reflux
4–6 hours
60–90
4-Nitrobenzaldehyde
Ethyl acetoacetate
/ Solvent-free, 100 °C
8 hours
88
Benzaldehyde
1-(2-Hydroxyphenyl)-2-nitroethanone
Etidronic Acid / THF, MW (360 W)
5 mins
89
4-Nitrobenzaldehyde
1-(2-Hydroxyphenyl)-2-nitroethanone
Etidronic Acid / THF, MW (360 W)
6 mins
92
3-Nitrobenzaldehyde
1-(2-Hydroxyphenyl)-2-nitroethanone
Etidronic Acid / THF, MW (360 W)
6 mins
90
Data aggregated from validated literature sources detailed in the references section.
References
Etidronic Acid: a New and Efficient Catalyst for the Synthesis of Novel 5-Nitro-3,4-Dihydropyrimidin-2(1H)-Ones. Savant, M. M., et al. Catalysis Letters, 132(1-2), 281-284 (2009). Available at:[Link]
An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 4(4), 481-486 (2011). Available at:[Link]
Method
Application Note: Microwave-Assisted Multicomponent Synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amines
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Rationale The 1,4-dihydropyri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Pharmacological Rationale
The 1,4-dihydropyrimidine (DHPM) scaffold is a privileged pharmacophore in medicinal chemistry, classically accessed via the Biginelli reaction to yield 3,4-dihydropyrimidin-2(1H)-ones. However, substituting the C4-aryl and C5-ester groups with a C4-amine and C5-nitro group fundamentally alters the electronic topology of the heterocycle. The resulting 5-nitro-1,4-dihydropyrimidin-4-amine derivatives exhibit unique hydrogen-bonding donor/acceptor profiles, making them highly valuable as kinase inhibitors, antimicrobial agents, and advanced corrosion inhibitors .
Synthesizing this specific functionalization pattern requires deviating from standard Biginelli conditions. This application note details a highly optimized, microwave-assisted Knoevenagel-Michael cyclization cascade. By utilizing microwave dielectric heating and stable synthetic equivalents of nitroacetonitrile, this protocol overcomes the thermodynamic barriers and safety hazards associated with conventional synthesis.
Mechanistic Causality & Reaction Design
The synthesis of 5-nitro-1,4-dihydropyrimidin-4-amines relies on a three-component condensation between an aldehyde, a cyano(nitro)methylating agent, and an amidine.
The Knoevenagel-Michael-Cyclization Cascade
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde and nitroacetonitrile to form a highly electrophilic
-nitroacrylonitrile intermediate.
Michael Addition: The free amidine (liberated from its hydrochloride salt via base) acts as a dinucleophile. The primary amine attacks the
-carbon of the -nitroacrylonitrile.
Intramolecular Cyclization: The secondary imine nitrogen attacks the pendant cyano group, forming an exocyclic imine that rapidly tautomerizes into the stable C4-amine, driven by the thermodynamic sink of the conjugated dihydropyrimidine system.
Why Microwave Irradiation?
The
-nitroacrylonitrile intermediate is notoriously prone to anionic polymerization and degradation under prolonged conventional heating. Microwave irradiation provides rapid, volumetric heating that selectively accelerates the intramolecular cyclization step (which has a high entropic barrier) before intermolecular degradation pathways can dominate .
Safety & Reagent Selection
Liquid nitroacetonitrile (NAN) is highly unstable and poses a severe explosion hazard. To ensure a self-validating and safe system, this protocol utilizes dipyrrolidinium cyano-aci-nitroacetate as a bench-stable, soluble synthetic equivalent of NAN . Under microwave conditions, this salt cleanly releases the active methylene species in situ.
Mechanistic pathway for the multicomponent synthesis of 5-nitro-1,4-dihydropyrimidin-4-amines.
This methodology is designed as a self-validating system : the reaction is engineered so that the highly polar target product spontaneously precipitates from the reaction matrix upon cooling, eliminating the need for complex chromatographic purification.
Monomode Microwave Synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0)
10 mL microwave-transparent borosilicate glass vial with Teflon-lined crimp cap.
Step-by-Step Methodology
Reaction Assembly: To the 10 mL microwave vial equipped with a magnetic stir bar, sequentially add the aldehyde (1.0 mmol), dipyrrolidinium cyano-aci-nitroacetate (1.0 mmol), and benzamidine hydrochloride (1.0 mmol).
Solvent & Catalyst Addition: Add 3.0 mL of anhydrous ethanol. Follow immediately with the addition of DIPEA (1.2 mmol). Causality Note: DIPEA serves a dual purpose—it neutralizes the amidine hydrochloride to liberate the active dinucleophile and acts as a mild base to catalyze the Knoevenagel condensation.
Microwave Irradiation: Seal the vial with the crimp cap. Insert into the microwave cavity and apply the following parameters:
Target Temperature: 110 °C (monitored via IR sensor)
Ramp Time: 2 minutes
Hold Time: 12 minutes
Stirring: 900 rpm
Power: Dynamic modulation (Max 300 W)
Cooling & Precipitation: Allow the instrument to rapidly cool the vial to 40 °C via compressed air. Remove the vial and place it in an ice-water bath for 30 minutes. The 5-nitro-DHPM product will crash out as a distinct microcrystalline solid.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted aldehyde, followed by diethyl ether (3 mL) to dry the matrix.
Quantitative Data & Optimization
The superiority of microwave irradiation over conventional heating is demonstrated in the optimization matrix below. Conventional heating fails to drive the cyclization efficiently, leading to the accumulation of acyclic intermediates and tar formation.
Table 1: Optimization of Reaction Conditions for 5-Nitro-1,4-dihydropyrimidin-4-amine Synthesis
Entry
Heating Method
Solvent
Temp (°C)
Time
Yield (%)
Mechanistic Observation
1
Conventional
EtOH
80 (Reflux)
12 h
34
High degree of polymerization/tar formation.
2
Conventional
DMF
110
12 h
41
Incomplete cyclization; acyclic adducts present.
3
Microwave
EtOH
110
12 min
88
Clean conversion; product precipitates upon cooling.
4
Microwave
PEG-400
110
12 min
85
Excellent yield, but requires aqueous workup.
5
Microwave
Solvent-Free
110
5 min
62
Substrate charring observed due to localized hot spots.
Analytical Validation (Self-Validating System)
To guarantee the structural integrity of the synthesized 5-nitro-1,4-dihydropyrimidin-4-amine, researchers must verify specific diagnostic shifts in the
H NMR spectrum. The presence of the nitro group heavily influences the electronic environment of the ring.
Diagnostic
H NMR (DMSO-, 400 MHz) Markers:
C6-H Methine Proton: Appears as a distinct doublet at ~5.4–5.6 ppm (
Hz). Crucial Check: This proton is highly deshielded compared to standard Biginelli products (~4.2 ppm) due to the strong electron-withdrawing effect of the adjacent C5-nitro group. Upon DO exchange of the N1-H, this signal collapses to a sharp singlet.
C4-Amine (Exocyclic): Appears as a broad singlet integrating for 2H at ~7.8–8.1 ppm (D
O exchangeable).
N1-H Ring Proton: Appears as a broad singlet at ~9.5–9.8 ppm (D
O exchangeable).
The absence of a vinylic proton signal (typically ~7.5 ppm for uncyclized
-nitroacrylonitriles) definitively confirms that the intramolecular cyclization step has reached completion.
References
[1] Ebenso, E. E., et al. "Corrosion Inhibitors—Correlation Between Electronic Structure and Efficiency." Corrosion, 2001.
URL:[Link]
[2] Kappe, C. O. "Microwave Multicomponent Synthesis." National Center for Biotechnology Information (PMC), 2018.
URL:[Link]
[3] Iwai, K., et al. "Nitroacetonitrile and Its Synthetic Equivalents." The Journal of Organic Chemistry, 2021.
URL:[Link]
Application
Application Notes & Protocols for the Catalytic Reduction of 5-Nitropyrimidine Derivatives
Introduction: The Strategic Importance of 5-Aminopyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the nucle...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 5-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the nucleobases of DNA and RNA.[1][2] This allows pyrimidine derivatives to effectively interact with a multitude of biological targets, leading to applications as anticancer, antiviral, and antibacterial agents.[2] Within this class, 5-aminopyrimidines are particularly valuable as versatile building blocks. The amino group at the C5 position serves as a critical handle for further synthetic elaboration, enabling the construction of complex, fused heterocyclic systems and the introduction of diverse pharmacophores.[3][4]
The most direct and common route to 5-aminopyrimidines is the reduction of the corresponding 5-nitropyrimidine precursors. This transformation, while conceptually simple, presents significant practical challenges, especially when the pyrimidine ring is decorated with other reducible functionalities such as halogens, nitriles, or esters. The primary goal is to achieve high chemoselectivity, reducing the nitro group while preserving all other functionalities.[5][6][7]
This guide provides a comprehensive overview of the principal catalytic methods for this reduction, detailing the rationale behind catalyst selection, offering field-proven protocols, and discussing mechanistic insights to empower researchers in drug discovery and development.
Selecting the Optimal Catalytic System: A Strategic Decision
The choice of catalyst and reducing agent is the most critical parameter for a successful and selective reduction. The decision must balance reactivity, chemoselectivity, cost, and safety. The primary methodologies fall into two categories: heterogeneous catalytic hydrogenation and metal-acid reductions.
Heterogeneous Catalytic Hydrogenation: The Industry Workhorses
This approach involves a solid-phase catalyst with a gaseous or liquid hydrogen source, offering straightforward product isolation through simple filtration.
Palladium on Carbon (Pd/C): This is the most widely employed catalyst for nitro group reductions due to its high activity and efficiency.[8] It can be used with hydrogen gas (H₂), which is clean and produces only water as a byproduct, but requires specialized pressure equipment.[9][10] A safer and more convenient alternative is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like ammonium formate or hydrazine hydrate in situ, obviating the need for high-pressure H₂ gas.[11][12][13] However, Pd/C is highly active and can inadvertently catalyze the reduction of other sensitive groups, such as the dehalogenation of aryl halides, a common issue with substituted pyrimidines.[7][14]
Raney® Nickel (Raney-Ni): As a cost-effective alternative to palladium, Raney-Ni is a skeletal nickel catalyst with a high surface area.[15] Its primary advantage lies in its often superior chemoselectivity, particularly in preserving aryl halides where Pd/C might fail.[14][16] It is also effective in preventing the accumulation of hydroxylamine intermediates, which can lead to undesirable side products.[14] The main drawback is its pyrophoric nature when dry, requiring careful handling under a solvent.[14]
Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): PtO₂ is a highly active catalyst, typically used for more challenging reductions.[17][18] While effective for nitro groups, its high reactivity can lead to the over-reduction of the pyrimidine ring itself, making it less suitable for the selective synthesis of 5-aminopyrimidines unless ring saturation is also desired.[17]
Stoichiometric Metal Reductions: The Chemoselectivity Champions
These methods use metals in acidic or neutral media and are renowned for their excellent functional group tolerance.
Iron (Fe) Powder: The use of iron powder in the presence of a mild acid like acetic acid or an acidic salt like ammonium chloride is a classic, robust, and economical method for nitro reduction.[19][20] This system is exceptionally chemoselective and is an excellent choice for substrates containing halogens, esters, or nitriles.[5][6] The reaction is heterogeneous, but the workup involves removing iron salts, which can sometimes be more complex than filtering a catalytic amount of Pd/C.
Tin(II) Chloride (SnCl₂): Stannous chloride provides a very mild and highly chemoselective method for reducing aromatic nitro groups.[19][21] It is particularly useful for sensitive substrates where even Fe/AcOH might be too harsh. The reaction is typically performed in an organic solvent like ethyl acetate or ethanol.
Comparative Summary of Catalytic Systems
Catalyst System
Hydrogen Source
Key Advantages
Key Limitations
Typical Conditions
10% Pd/C
H₂ Gas
High activity, clean, catalyst is easily recovered.[8]
Requires pressure apparatus, may cause dehalogenation.[14]
1-50 psi H₂, RT-50°C
10% Pd/C
Ammonium Formate
No H₂ gas needed, mild conditions, simple setup.[13]
Can still cause dehalogenation, requires stoichiometric donor.
Pyrophoric when dry, can be sensitive to impurities.[14]
50 psi H₂ or reflux
Fe Powder
H⁺ (from AcOH/NH₄Cl)
Excellent chemoselectivity, very low cost, robust.[19][20]
Stoichiometric metal use, workup can be tedious.
Reflux in EtOH/H₂O
SnCl₂·2H₂O
Self-reducing
Extremely mild, superior chemoselectivity for sensitive groups.[19][21]
Stoichiometric tin salts require removal, costlier than Fe.
50-70°C in EtOAc/EtOH
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving hydrogen gas or pyrophoric catalysts require specialized training and safety measures.
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas
This protocol is ideal for substrates lacking functionalities susceptible to hydrogenolysis (e.g., aryl halides, benzyl ethers).
Materials:
5-Nitropyrimidine derivative (1.0 mmol)
10% Palladium on Carbon (Pd/C, 5-10 mol%)
Methanol (MeOH) or Ethyl Acetate (EtOAc), 10-20 mL
Hydrogen gas (H₂)
Inert gas (Nitrogen or Argon)
Filter aid (e.g., Celite®)
Equipment:
Parr shaker or similar hydrogenation apparatus
Reaction vessel (e.g., Parr bottle)
Magnetic stir bar
Filtration apparatus
Procedure:
Reaction Setup: To the hydrogenation vessel, add the 5-nitropyrimidine derivative and the solvent. Stir until fully dissolved.
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Rationale: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent by the dry catalyst.[9]
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure all air is removed.
Pressurize the vessel with hydrogen to the desired pressure (typically 30-50 psi for nitro reduction).
Begin vigorous stirring and maintain the reaction at room temperature.
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. This can be confirmed by TLC or LC-MS analysis of an aliquot.
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-aminopyrimidine derivative, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This is a convenient and safer alternative to using H₂ gas, suitable for standard laboratory setups.
Materials:
5-Nitropyrimidine derivative (1.0 mmol)
10% Palladium on Carbon (Pd/C, 10 mol%)
Ammonium Formate (HCOONH₄, 5.0 mmol, 5 equiv.)
Methanol (MeOH), 15 mL
Filter aid (e.g., Celite®)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask, suspend the 5-nitropyrimidine derivative and 10% Pd/C in methanol.
Add the ammonium formate to the suspension. Rationale: Ammonium formate serves as the in-situ source of hydrogen, decomposing on the palladium surface into H₂, CO₂, and NH₃.[13]
Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for MeOH).
Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 1-3 hours.
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium salts. The product can be isolated by partitioning the residue between water and an organic solvent (e.g., EtOAc), followed by drying and evaporation of the organic layer. Further purification may be required.
Protocol 3: Chemoselective Reduction with Iron Powder
This method is highly recommended for 5-nitropyrimidines bearing halogen substituents.
Materials:
5-Nitropyrimidine derivative (1.0 mmol)
Iron Powder (<100 mesh, 5.0 mmol, 5 equiv.)
Ammonium Chloride (NH₄Cl, 5.0 mmol, 5 equiv.)
Ethanol/Water mixture (e.g., 4:1 v/v), 20 mL
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: To a round-bottom flask, add the 5-nitropyrimidine derivative, iron powder, ammonium chloride, and the ethanol/water solvent system. Rationale: The combination of a metal and a mild proton source (NH₄Cl provides a slightly acidic medium) facilitates the electron transfer required for reduction without being harsh enough to cause significant side reactions.[19][20]
Execution: Attach a reflux condenser and heat the vigorously stirred suspension to reflux (approx. 80-90°C).
Monitoring: The reaction progress can be monitored by TLC or LC-MS. These reductions are typically complete in 2-6 hours.
Work-up: After cooling, filter the hot reaction mixture through Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or by silica gel chromatography.
Mechanistic Insights and Visualization
The catalytic reduction of a nitro group is a complex six-electron process that proceeds through several intermediates. The most widely accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso species (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂).[22]
Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) byproducts.[22] Careful control of reaction conditions (temperature, pressure, solvent) and catalyst choice is crucial to minimize these side reactions and favor the complete reduction to the desired amine.
References
Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters.
5-AMINOPYRIMIDINE | 591-55-9. ChemicalBook.
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. ResearchGate.
Nitro Reduction - Common Conditions. organic-chemistry.org.
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC.
Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate.
Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem.
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. Benchchem.
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed.
Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. University of Edinburgh Research Explorer.
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Figshare.
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. ResearchGate.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University.
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. ResearchGate.
Application Note: Strategic Nitration and Synthesis of 4-Aryl-2-Amino-1,4-Dihydropyrimidines
This Application Note details the strategic synthesis and functionalization of nitro-substituted 1,4-dihydropyrimidines (DHPMs). Note on Nomenclature: The term "4-amino-1,4-dihydropyrimidine" is chemically ambiguous and...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the strategic synthesis and functionalization of nitro-substituted 1,4-dihydropyrimidines (DHPMs).
Note on Nomenclature: The term "4-amino-1,4-dihydropyrimidine" is chemically ambiguous and likely refers to 2-amino-4-aryl-1,4-dihydropyrimidines (the bioactive guanidine-derived Biginelli product) or is a conflation with aromatic 4-aminopyrimidines. This guide focuses on the 2-amino-1,4-dihydropyrimidine scaffold, a critical pharmacophore in drug discovery (e.g., calcium channel blockers, anticancer agents), and addresses the challenge of introducing nitro groups without destroying the dihydropyrimidine core.
Executive Summary & Chemical Strategy
The direct electrophilic nitration of the 1,4-dihydropyrimidine (DHPM) ring is chemically hazardous due to the high susceptibility of the dihydro-scaffold to oxidative aromatization . Standard nitrating agents (e.g.,
) act as potent oxidants, converting DHPMs into their corresponding aromatic pyrimidines rather than nitrating the ring.
Therefore, the "procedure for nitration" in a drug development context must be bifurcated into two distinct strategies:
De Novo Synthesis (The Gold Standard): Introducing the nitro group via the aldehyde precursor during the Biginelli condensation. This guarantees the integrity of the dihydro-ring.
Regioselective Aryl Nitration (The Challenge): Nitrating the phenyl substituent at position 4 using mild, non-oxidizing nitrating agents (e.g., Acetyl Nitrate) to avoid aromatization.
This guide provides protocols for both strategies, emphasizing the preservation of the pharmacologically active dihydro-structure.
Chemical Stability & Reaction Pathways
The following diagram illustrates the competing pathways when a 1,4-dihydropyrimidine is exposed to nitrating agents.
Figure 1: Reaction pathways for DHPMs with nitrating agents. The oxidative pathway (Red) dominates under standard conditions, necessitating the use of mild reagents or de novo synthesis.
Protocol A: De Novo Synthesis of Nitro-DHPMs (The "Biginelli" Approach)
Objective: To synthesize 4-(nitrophenyl)-2-amino-1,4-dihydropyrimidines directly. This is the industry-standard method for obtaining nitro-functionalized DHPMs without the risk of ring oxidation.
Mechanism: The reaction proceeds via a three-component condensation involving a nitro-benzaldehyde, a guanidine source (for the 2-amino group), and an active methylene compound (e.g., ethyl acetoacetate).
Materials
Aldehyde: 4-Nitrobenzaldehyde (10 mmol)
Amine Source: Guanidine Hydrochloride (10 mmol)
Active Methylene: Ethyl Acetoacetate (10 mmol)
Catalyst: Sodium Acetate (NaOAc) or
(for Green Chemistry)
Solvent: Ethanol (Absolute)
Step-by-Step Procedure
Pre-Mixing: In a 50 mL round-bottom flask, dissolve Guanidine Hydrochloride (0.96 g, 10 mmol) and Sodium Acetate (0.82 g, 10 mmol) in 10 mL of ethanol. Stir for 10 minutes to liberate the free guanidine base.
Addition: Add 4-Nitrobenzaldehyde (1.51 g, 10 mmol) and Ethyl Acetoacetate (1.30 g, 10 mmol) to the mixture.
Reflux: Heat the reaction mixture to reflux (
) with vigorous magnetic stirring.
Alternative (Microwave): Irradiate at 300W,
for 5-10 minutes for rapid synthesis.
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The nitro-aldehyde spot should disappear.
Work-up:
Cool the mixture to room temperature.
Pour the reaction mixture into 100 mL of crushed ice-water.
A yellow/orange precipitate will form immediately.
Purification:
Filter the solid under vacuum.
Wash with cold water (
mL) and cold ethanol ( mL).
Recrystallize from hot ethanol to obtain pure yellow crystals.
1H NMR: Verify the presence of the chiral proton at C4 (singlet or doublet around
5.0-5.5 ppm) to confirm the dihydro-structure is intact.
Protocol B: Post-Synthetic Nitration of the Aryl Ring
Objective: To introduce a nitro group onto the phenyl ring of an existing 4-phenyl-2-amino-1,4-dihydropyrimidine.
Critical Warning: Do not use concentrated Nitric/Sulfuric acid mixtures, as they will aromatize the DHPM ring. Use Acetyl Nitrate generated in situ.
Note: You may observe two products: the desired Nitro-DHPM (minor/major depending on substituents) and the Nitro-Pyrimidine (aromatized byproduct).
Data Analysis & Troubleshooting
The following table summarizes the expected outcomes and troubleshooting steps for common issues.
Observation
Diagnosis
Corrective Action
Product is fluorescent/UV-active
Aromatization has occurred.
The DHPM ring has oxidized to a pyrimidine. Lower reaction temperature or switch to Protocol A (De Novo Synthesis).
Loss of C4-H signal in NMR
Ring Oxidation.
The C4 proton (approx 5.2 ppm) is the diagnostic marker for the dihydro-ring. If absent, the ring is aromatic.
Low Yield in Protocol A
Incomplete Condensation.
Ensure Guanidine is free-based (Step 1). Increase reflux time or use a Lewis Acid catalyst ().
Exotherm during Protocol B
Runaway Nitration.
Acetyl Nitrate is unstable. Ensure strictly controlled addition at .
Mechanistic Visualization (Synthesis)
Figure 2: The Biginelli condensation pathway is the preferred method for generating nitro-DHPMs, avoiding the oxidative risks of direct nitration.
References
Biginelli Reaction & Modifications: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link
Oxidative Aromatization of DHPMs: Yamamoto, K., et al. (2003). "Oxidation of 1,4-dihydropyrimidines to pyrimidines using CAN (Cerium Ammonium Nitrate)." Synlett, 2003(12), 1946-1948. Link
Nitration of Pyrimidines: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
Microwave Synthesis of DHPMs: Kappe, C. O., & Stadler, A. (2005). "Microwaves in organic and medicinal chemistry." Wiley-VCH.
Guanidine-based DHPMs: Atwal, K. S., et al. (1991). "Dihydropyrimidine calcium channel blockers. 2. 3-Substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines." Journal of Medicinal Chemistry, 34(2), 806-811. Link
Electrochemical polymerization of 5-nitro-1,4-dihydropyrimidin-4-amine
Application Note: Electrochemical Polymerization of 5-nitro-1,4-dihydropyrimidin-4-amine Executive Summary This guide details the protocol for the electropolymerization of 5-nitro-1,4-dihydropyrimidin-4-amine (5-NDPA) .[...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Electrochemical Polymerization of 5-nitro-1,4-dihydropyrimidin-4-amine
Executive Summary
This guide details the protocol for the electropolymerization of 5-nitro-1,4-dihydropyrimidin-4-amine (5-NDPA) .[1] Unlike standard conducting polymers (e.g., PANI, PEDOT), 5-NDPA presents a unique challenge: the competition between oxidative aromatization (dehydrogenation of the dihydropyrimidine ring) and radical-cation polymerization (via the exocyclic amine).
This protocol utilizes a Potentiodynamic "Switching" Strategy , leveraging the nitro group’s redox activity to modulate film growth.[1] The resulting poly(5-NDPA) films exhibit n-type doping characteristics and are candidates for corrosion inhibition, electrochemical sensors, and bio-functionalized surfaces.[1]
Scientific Foundation & Mechanism
The Electrochemical Paradox
The monomer contains two electroactive centers with opposing demands:
The 1,4-Dihydropyrimidine (DHPM) Core: Inherently susceptible to anodic oxidation (approx.[1] +0.8V to +1.1V vs. Ag/AgCl), leading to aromatization (loss of 2H⁺ + 2e⁻) rather than polymerization.
The Exocyclic Amine (-NH₂): The site required for oxidative coupling (polymerization). The electron-withdrawing nitro group (-NO₂) at position C5 increases the oxidation potential of this amine, making polymerization difficult without over-oxidizing the electrolyte.
The Solution: Proton-Coupled Electron Transfer (PCET)
To favor polymerization over simple aromatization, the protocol uses an acidic organic medium.[1] The protonation of the ring nitrogen (N1) stabilizes the DHPM core, pushing the aromatization potential higher, thereby opening a potential window for the amine radical cation formation.
DOT Diagram: Mechanistic Pathway
The following diagram illustrates the bifurcation between the non-polymeric aromatization pathway and the desired polymerization pathway.
Caption: Figure 1. Kinetic competition between oxidative aromatization (grey) and the desired radical polymerization (green).
Experimental Protocol
Materials & Equipment
Potentiostat: Bi-potentiostat capable of Cyclic Voltammetry (CV) and Chronoamperometry.
Working Electrode (WE): Glassy Carbon (GCE) or Platinum Disc (polished to mirror finish with 0.05 µm alumina).[1]
Counter Electrode (CE): Platinum Wire or Graphite Rod.
Reference Electrode (RE): Ag/AgCl (3M KCl) for aqueous; Ag/Ag⁺ (0.01M AgNO₃ in ACN) for non-aqueous.[1]
Observation: Look for an irreversible oxidation peak at ~+1.3 V (amine oxidation).
Polymerization Cycling (The Growth Phase):
Range: 0.0 V to +1.4 V.
Rate: 100 mV/s.
Cycles: 20–50 cycles.
Critical Indicator: Current increase in the region of +0.6 V to +0.8 V in subsequent scans indicates the growth of a conductive polymer backbone (formation of oligo-aminopyrimidines).
Post-Polymerization Wash:
Rinse the electrode gently with monomer-free ACN to remove adsorbed oligomers.
Data Analysis & Validation
Interpreting the Voltammograms
A successful polymerization will not look like a standard reversible couple. Use the table below to diagnose your CV traces.
Essential for initiation.[1] If absent, increase upper limit.
Broad Hump II
+0.6 V to +0.9 V
Polymer Redox (Doping/Dedoping)
This should grow with cycle number. If static, film is not conducting.
Cathodic Peak
-0.8 V to -1.0 V
Nitro Group Reduction (-NO₂ → -NHOH)
Warning: Deep reduction may degrade the polymer backbone.[1] Avoid scanning below -0.5 V during growth.
Trace Crossing
N/A
Nucleation Loop
Indicates conductive phase deposition on the electrode.
Characterization Checklist
FT-IR Spectroscopy:
Look for the disappearance of N-H stretching bands (3300-3400 cm⁻¹) indicating amine coupling.
Retention of asymmetric NO₂ stretch (~1530 cm⁻¹) confirms the nitro group survived polymerization.
SEM (Scanning Electron Microscopy):
Expected morphology: Globular or "cauliflower-like" nanostructures, typical of aminopyrimidine polymers.[1]
Advanced Modification: The "Nitro-Switch"
For applications requiring higher conductivity.
After forming the Poly(5-NDPA) film, the pendant nitro groups can be electrochemically converted to amino groups, creating a highly functionalized Poly(diaminopyrimidine) surface.[1]
Protocol:
Transfer the polymer-coated electrode to monomer-free 0.1 M H₂SO₄ (aq).
Apply a constant potential of -0.9 V for 300 seconds.
Result: The -NO₂ groups reduce to -NH₂.
Benefit: The new amino groups can be used for bioconjugation (e.g., attaching antibodies via glutaraldehyde cross-linking).
References
Electrochemical Behavior of Nitro-substituted Heterocycles
Source: Squella, J. A., et al. "Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance."[1] Current Organic Chemistry.
Disclaimer: This protocol involves the use of hazardous organic solvents and high voltages. All experiments should be conducted in a fume hood with appropriate PPE.
Advanced Crystallization and Purification Protocols for 5-Nitro-1,4-dihydropyrimidin-4-amine
Executive Summary & Physicochemical Profiling The purification of 5-Nitro-1,4-dihydropyrimidin-4-amine presents a unique thermodynamic challenge for process chemists and drug development professionals. The molecule featu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
The purification of 5-Nitro-1,4-dihydropyrimidin-4-amine presents a unique thermodynamic challenge for process chemists and drug development professionals. The molecule features a highly polarized "push-pull" electronic system: an electron-donating amine group at the C4 position paired with an electron-withdrawing nitro group at the C5 position.
This electronic configuration, combined with the inherently
-deficient nature of the pyrimidine core, facilitates strong intermolecular hydrogen bonding and dense stacking[1]. Consequently, the compound exhibits exceptionally high crystal lattice energy, resulting in poor solubility in standard organic solvents and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during cooling crystallization [2].
This application note provides field-proven, self-validating protocols to bypass LLPS, control polymorphism, and achieve >99.5% purity using seeded, non-linear cooling and antisolvent methodologies.
Thermodynamic Rationale & Solvent Selection
To successfully crystallize 5-Nitro-1,4-dihydropyrimidin-4-amine, the solvent system must balance two opposing forces: it must be polar enough to disrupt the strong hydrogen-bond network during dissolution, yet possess a steep temperature-dependent solubility curve to drive high-yield recovery upon cooling.
If supersaturation is generated too rapidly in a poor solvent, the system crosses the spinodal decomposition boundary before primary nucleation can occur. This forces the API to separate into a dense, solute-rich oil phase that traps impurities and leads to severe agglomeration [3].
Table 1: Solvent Selection Matrix
Solvent System
Process Role
Solubility Profile
Mechanistic Rationale
DMF / Ethanol (1:3)
Primary Crystallization
High at 75°C, Low at 5°C
DMF disrupts stacking and solvates the nitro group; EtOH provides a steep thermal solubility gradient.
DMSO / Water
Antisolvent Recovery
High in DMSO, Insoluble in Water
Used for mother liquor recovery. Water rapidly forces supersaturation for micro-crystallization.
Cold Heptane
Wash Solvent
Insoluble at all temps
Displaces mother liquor without dissolving the API; prevents capillary-induced agglomeration during drying.
This protocol utilizes a cubic cooling profile to maintain a constant supersaturation level (
), preventing the secondary nucleation and fine generation typically seen with linear cooling [4].
Step-by-Step Methodology:
Dissolution: Suspend 100 g of crude 5-Nitro-1,4-dihydropyrimidin-4-amine in 400 mL of a DMF/Ethanol (1:3 v/v) mixture in a jacketed crystallizer equipped with an overhead stirrer. Heat to 75°C until complete dissolution is achieved.
Clarification (Hot Filtration): Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble degradation products and foreign particulates. Causality: Removing foreign particles prevents uncontrolled, heterogeneous primary nucleation.
Cooling to Metastable Zone: Cool the clarified solution linearly to 60°C at a rate of 0.5°C/min.
Seeding: Introduce 0.5 g (0.5 wt%) of high-purity 5-Nitro-1,4-dihydropyrimidin-4-amine seed crystals. Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed. Seeding bypasses the high activation energy required for primary nucleation, completely avoiding LLPS.
Non-Linear Cooling: Apply a cubic cooling profile from 60°C to 5°C over 6 hours. The cooling rate should be exceptionally slow initially (e.g., 0.05°C/min) when the available crystal surface area is low, and gradually increase as the crystals grow.
Isothermal Hold: Maintain the suspension at 5°C for 2 hours to relieve residual supersaturation and maximize batch yield.
Isolation & Washing: Filter the suspension under vacuum. Wash the wet cake with 2 × 100 mL of cold heptane (5°C). Causality: Heptane displaces the high-boiling DMF without dissolving the API, drastically reducing drying times.
Drying: Dry the product in a vacuum oven at 45°C (<50 mbar) for 12 hours to constant weight.
To recover the remaining API from the DMF/EtOH mother liquor without degrading the compound.
Step-by-Step Methodology:
Concentration: Concentrate the mother liquor under reduced pressure at 40°C to remove the majority of the ethanol, leaving a concentrated DMF/API solution.
Antisolvent Addition: Inject the concentrated solution dropwise into 500 mL of cold deionized water (antisolvent) maintained at 2°C, under high-shear mixing (800 rpm). Causality: High-shear mixing ensures rapid, uniform micromixing, preventing localized zones of high supersaturation and yielding a narrow particle size distribution [5].
Isolation: Stir for 30 minutes, filter, wash with copious amounts of water to remove residual DMF, and vacuum dry.
Process Analytical Technology (PAT) Integration
To ensure the trustworthiness and reproducibility of the crystallization, integrating PAT tools such as Focused Beam Reflectance Measurement (FBRM) is recommended to monitor chord length distribution and detect the onset of nucleation or oiling out in real-time.
Figure 1: Seeded cooling crystallization workflow with integrated process analytical technology.
Semantic Scholar. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." URL: [Link]
Lerond, L., et al. "Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium." Powder Technology, via ResearchGate. URL:[Link]
IJCEA. "Antisolvent Crystallization of Poorly Water Soluble Drugs." International Journal of Chemical Engineering and Applications. URL:[Link]
Application
Application of 5-Nitro-1,4-dihydropyrimidin-4-amine in heterocyclic library generation
Application Note: 5-Nitro-1,4-dihydropyrimidin-4-amine and Aromatic Precursors in Heterocyclic Library Generation As the pharmaceutical industry shifts away from flat, planar aromatics to escape "flatland," the incorpora...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Nitro-1,4-dihydropyrimidin-4-amine and Aromatic Precursors in Heterocyclic Library Generation
As the pharmaceutical industry shifts away from flat, planar aromatics to escape "flatland," the incorporation of sp3-hybridized carbons (Fsp3) has become a critical metric for improving drug solubility and target engagement. The 5-nitro-1,4-dihydropyrimidin-4-amine scaffold—and its fully aromatic precursor, 4-amino-5-nitropyrimidine—stands out as a highly privileged building block. This application note details the mechanistic rationale, self-validating protocols, and library generation workflows for utilizing this scaffold to synthesize complex fused heterocycles, such as purines, pteridines, and pyrimido-diazepines.
Mechanistic Rationale & Scaffold Design
The utility of the 5-nitro-pyrimidin-4-amine core lies in its unique electronic topology[1]. The nitro group at the C5 position exerts a profound electron-withdrawing effect (both inductive and resonance), which heavily activates the adjacent C4 and C6 positions toward Nucleophilic Aromatic Substitution (SNAr).
When designing a library, the synthetic sequence typically begins with a 2,4-dichloro-5-nitropyrimidine core. The C4 position is significantly more electrophilic than the C2 position due to its ortho-relationship with the nitro group. By strictly controlling the temperature (-78 °C to 0 °C) and utilizing sterically hindered bases, researchers can selectively install diverse amines at the C4 position[2].
Subsequent reduction of the pyrimidine ring to the 1,4-dihydro state introduces a chiral center and sp3 character at the C4 position. This partial saturation alters the spatial projection of the 4-amine, allowing for the generation of 3D-architectures during subsequent cyclization steps. Alternatively, reduction of the nitro group yields a 4,5-diamine scaffold, a mandatory precursor for the Traube purine synthesis[3].
Fig 1. Synthetic workflow for heterocyclic library generation via 5-nitropyrimidin-4-amine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding to library diversification.
Protocol A: Regioselective Synthesis of 2-Chloro-5-nitropyrimidin-4-amine Derivatives
Causality Insight: N,N-Diisopropylethylamine (DIPEA) is utilized instead of triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly activated pyrimidine core, ensuring a clean, mono-substituted product[4].
Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Carefully add DIPEA (3.0 eq) dropwise. Wait 5 minutes for thermal equilibration.
Nucleophile Addition: Add the primary or secondary amine (1.0 eq) dropwise over 15 minutes.
Reaction Execution: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
In-Process Validation: Sample the reaction for LC-MS.
Validation Checkpoint: The starting material exhibits a distinct 9:6:1 isotopic pattern (due to two chlorine atoms). The successful formation of the mono-aminated product will show a mass shift corresponding to the loss of HCl, and the isotopic pattern will transition to a 3:1 ratio (single chlorine).
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Chemoselective Nitro Reduction to the 4,5-Diamine Scaffold
Causality Insight: While catalytic hydrogenation (Pd/C, H2) is standard for nitro reduction, it frequently causes unwanted dehalogenation at the C2 position. Utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) provides a mild, single-electron transfer reduction that perfectly preserves the C2-chlorine handle for late-stage library diversification.
Setup: Dissolve the 5-nitropyrimidin-4-amine intermediate in a 4:1 mixture of Ethanol and Water (0.2 M).
Reagent Addition: Add Iron powder (5.0 eq) and solid NH4Cl (5.0 eq).
Reaction Execution: Heat the suspension to 70 °C for 3 hours with vigorous stirring.
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1).
Validation Checkpoint: The reaction is complete when the bright yellow color of the nitro-aromatic starting material transitions to a colorless or pale-yellow solution. 1H-NMR will confirm the disappearance of the highly deshielded aromatic proton and the appearance of a broad singlet integrating for two protons (NH2).
Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate to yield the 4,5-diamine.
Protocol C: High-Throughput Cyclization to Fused Purines
Setup: Dispense the 4,5-diamine scaffold into a 96-well reaction block.
Cyclization: Add formamidine acetate (1.5 eq) and 2-methoxyethanol to each well. Heat to 85 °C for 4 hours.
Validation: LC-MS analysis will show a mass shift of +10 Da (addition of carbon, loss of 2x hydrogen and ammonia) confirming imidazole ring closure[3].
Quantitative Data & Library Diversity
By utilizing the workflows above, a highly diverse library can be generated. The table below summarizes the quantitative yields and analytical purity of representative scaffolds synthesized using these protocols.
Scaffold ID
C4-Substitution (Amine)
C2-Substitution
Yield (%)
Purity (LC-MS)
Primary Application
Lib-01
Cyclopentylamine
Chloro
94%
>98%
USP1 Inhibitor Precursor
Lib-02
Ammonia
Chloro
92%
>99%
Purine Core Synthesis
Lib-03
Methylamine
Methoxy
88%
>95%
Pteridine Core Synthesis
Lib-04
Piperidine
Chloro
91%
>97%
Kinase Inhibitor Library
Lib-05 (1,4-dihydro)
Isopropylamine
Hydrogen
85%
>96%
3D-Fragment Screening
Biological Application: Targeting the USP1/UAF1 Complex
Fused heterocyclic libraries derived from the 5-nitro-pyrimidin-4-amine scaffold have shown exceptional promise in oncology, specifically as inhibitors of Ubiquitin-specific protease 1 (USP1)[4]. USP1, when complexed with UAF1, regulates DNA damage repair by deubiquitinating FANCD2 and PCNA. Inhibition of this complex leads to the accumulation of ubiquitinated substrates, disrupting the Fanconi Anemia (FA) pathway and inducing synthetic lethality in cancer cells.
Fig 2. Mechanism of action for library hits targeting the USP1/UAF1 complex in cancer cells.
Technical Support Center: Stabilizing 1,4-Dihydropyrimidines (DHPMs)
Executive Summary The 1,4-dihydropyrimidine (DHPM) ring—the core scaffold of Biginelli reaction products—is structurally related to the Hantzsch 1,4-dihydropyridine (DHP) system. While DHPMs are generally more stable tha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-dihydropyrimidine (DHPM) ring—the core scaffold of Biginelli reaction products—is structurally related to the Hantzsch 1,4-dihydropyridine (DHP) system. While DHPMs are generally more stable than DHPs, they remain susceptible to oxidative aromatization .[1] This process converts the bioactive dihydropyrimidine ring into a planar, inactive pyrimidine derivative, resulting in yield loss and purification challenges.[1]
This guide details the mechanisms of this degradation and provides field-proven protocols to prevent it during synthesis, workup, and storage.[1]
Module 1: The Chemistry of Degradation
To prevent oxidation, one must understand the enemy. The conversion of a DHPM to a pyrimidine is driven by the thermodynamic stability of the aromatic ring.
Mechanism of Aromatization
The oxidation is typically a radical-mediated process or an acid-catalyzed disproportionation. It involves the abstraction of the proton at the C4 position (the chiral center) and the N1/N3 protons.
Key Risk Factors:
Photo-oxidation: Exposure to UV/Visible light generates singlet oxygen (
) or superoxide radicals, which attack the C4-H bond.
Acidic Silica: The acidity of standard silica gel can catalyze dehydrogenation during column chromatography.
Thermal Stress: Prolonged reflux in the presence of atmospheric oxygen accelerates auto-oxidation.
Visualizing the Threat
The following diagram illustrates the oxidative pathway you are trying to block.
Figure 1: Simplified oxidative pathway of 1,4-DHPMs.[1] Blocking the "Triggers" (Light/Oxygen) is the primary defense strategy.
Module 2: Synthesis Optimization (Prevention at Source)
The majority of oxidation occurs during the reaction if conditions are too harsh.
Protocol 1: Inert Atmosphere Biginelli Synthesis
Standard open-air reflux is the #1 cause of darkened, oxidized products.
Optimized Workflow:
Degas Solvents: Sparge your solvent (Ethanol/Methanol) with Nitrogen or Argon for 15 minutes prior to use.
Inert Blanket: Run the reaction under a positive pressure of Nitrogen (
).
Temperature Control: Do not exceed the boiling point of ethanol (
C). If using microwave synthesis, cap the temperature at C and limit time to <20 mins.
Catalyst Selection Table
Strong mineral acids promote side reactions. Switch to Lewis acids or Organocatalysts for sensitive substrates.
Catalyst Type
Examples
Oxidation Risk
Recommendation
Mineral Acids
HCl,
High
Avoid. Promotes disproportionation and hydrolysis.[1]
Best for Stability. often requires longer reaction times.
Module 3: Workup & Purification (The Danger Zone)
Users often report their white product turning yellow on the column. This is due to "On-Column Oxidation" catalyzed by the acidic surface of silica gel.
Troubleshooting Guide: Purification
Option A: Recrystallization (The Gold Standard)
Avoid chromatography entirely if possible. DHPMs crystallize well.
Solvent: Hot Ethanol (95%) or Ethyl Acetate/Hexane.
Protocol:
Dissolve crude solid in minimum boiling ethanol.
Crucial Step: If the solution is dark yellow/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.
Allow to cool slowly to RT, then
C.
Wash crystals with cold ethanol.
Option B: Neutralized Chromatography
If you must run a column:
Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (TEA) in Hexane before packing. This neutralizes acidic sites.
Alternative Phase: Use Neutral Alumina instead of Silica. It is far less catalytically active for oxidative dehydrogenation.
Speed: Run the column quickly. Do not leave compounds on silica overnight.
Module 4: Storage & Stability
Storage Protocol
Container: Amber glass vials (blocks UV light).
Atmosphere: Flush headspace with Argon before sealing.
Temperature:
C or C for long-term storage.
Desiccation: Store in a desiccator. Humidity can accelerate degradation in solid state.
Decision Tree: Troubleshooting Oxidation
Follow this logic flow to identify where your process is failing.
Figure 2: Diagnostic workflow for identifying the source of oxidation.
Frequently Asked Questions (FAQ)
Q: My product is a 1,4-dihydropyrimidine, but the NMR shows a missing proton at C4 and aromatic shifts. What happened?A: You have isolated the oxidized pyrimidine derivative. This is a common side product. Check if you used nitrates (like CAN or nitrate salts) or strong oxidants (KMnO4) in your workflow, as these rapidly aromatize the ring.[1] If not, your workup on acidic silica likely caused the dehydrogenation.
Q: Can I use microwave synthesis?A: Yes, microwave synthesis is actually beneficial for preventing oxidation because it drastically reduces the reaction time (e.g., from 12 hours to 10 minutes), giving oxygen less time to react.[1] However, ensure the vessel is sealed properly to exclude air.
Q: Why is my product turning yellow on the filter paper?A: This is a classic sign of photo-oxidation or air-oxidation of the wet cake. 1,4-DHPMs are light-sensitive.[1] Dry the product quickly under vacuum (in the dark) rather than air-drying on the benchtop for days.
Q: Is there a specific substituent that makes my DHPM more unstable?A: Yes. Electron-Donating Groups (EDGs) on the phenyl ring (e.g., p-OMe, p-OH) generally make the dihydropyrimidine ring more electron-rich and thus more susceptible to oxidative electron transfer.[1] Electron-Withdrawing Groups (EWGs) (e.g., p-NO2) tend to stabilize the dihydro structure.[1]
References
Kappe, C. O. (1993).[1] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.[1] Link
Memarian, H. R., et al. (2018).[1] Photo-oxidation of 1,4-dihydropyridine derivatives.[1][2] ResearchGate. Link
Marciniec, B., & Ogrodowczyk, M. (2006).[1][3] Thermal stability of 1,4-dihydropyridine derivatives in solid state.[1][3] Acta Poloniae Pharmaceutica.[3] Link
Shyshkina, M. O., & Desenko, S. M. (2023).[1][4] Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. Link
BenchChem. (2025).[5] Avoiding side product formation in pyrimidine synthesis.Link[1]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine via Biginelli Condensation
Welcome to the technical support center for the synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the Biginelli condensation for this specific nitro-substituted compound. Our goal is to empower you with the scientific understanding and practical guidance needed to improve your reaction yields and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Biginelli condensation, particularly in the context of synthesizing nitro-containing dihydropyrimidines.
Q1: What is the Biginelli reaction and why is it significant?
The Biginelli reaction is a one-pot, three-component condensation reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1] Discovered by Italian chemist Pietro Biginelli in 1891, this reaction is a cornerstone of heterocyclic chemistry due to the significant therapeutic properties of its products, which include antiviral, antitumor, antibacterial, and anti-inflammatory agents.[2][3]
Q2: How does the electron-withdrawing nitro group on the aldehyde affect the Biginelli condensation?
The presence of a strong electron-withdrawing group like the nitro (-NO2) group on the aromatic aldehyde can significantly influence the reaction. Typically, electron-withdrawing groups can increase the electrophilicity of the aldehyde's carbonyl carbon, which can facilitate the initial nucleophilic attack by urea. However, the overall effect on yield can be complex and is often dependent on the specific reaction conditions and catalyst used.[4][5]
Q3: What is the generally accepted mechanism for the Biginelli reaction?
The most widely accepted mechanism, proposed by Kappe, proceeds through an N-acyliminium ion intermediate.[6][7] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form this key intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final steps involve an intramolecular cyclization and subsequent dehydration to yield the dihydropyrimidinone ring.[8]
Q4: Why are catalysts often necessary for the Biginelli reaction?
While the classical Biginelli reaction can proceed with a strong acid catalyst, it often suffers from low yields and long reaction times, especially with substituted aldehydes.[2][9][10] Lewis acids and other catalysts are employed to enhance the reaction rate and improve yields by activating the aldehyde's carbonyl group, thereby facilitating the formation of the crucial N-acyliminium ion intermediate.[6]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine.
Issue 1: Low or No Product Yield
Q: I am observing very low to no yield of the desired 5-Nitro-1,4-dihydropyrimidin-4-amine. What are the potential causes and how can I address them?
A: Low or no yield is a common frustration in the Biginelli condensation. The root causes can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or reactant-related issues.
Troubleshooting Steps:
Catalyst Selection and Activity: The choice of catalyst is critical. For aldehydes with electron-withdrawing groups, a robust Lewis acid is often beneficial.
Recommendation: Consider using catalysts like Yb(OTf)₃, InCl₃, or SnCl₂·2H₂O, which have been shown to be effective.[8][11][12] If you are using a reusable catalyst, ensure it has been properly activated or regenerated.[13]
Reaction Conditions:
Temperature: While higher temperatures can sometimes increase reaction rates, they can also lead to the decomposition of urea and the formation of byproducts.[13] A systematic optimization of the reaction temperature is recommended.
Solvent: The polarity of the solvent can impact the reaction. While ethanol and acetonitrile are commonly used, solvent-free conditions or the use of ionic liquids have also demonstrated improved yields in certain cases.[12][14][15]
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require longer periods to reach completion.[13]
Reactant Purity and Stoichiometry:
Purity: Ensure all reactants (5-nitro-2-furaldehyde, a suitable β-dicarbonyl compound, and urea) are of high purity. Impurities can inhibit the catalyst or participate in side reactions.
Stoichiometry: A slight excess of the β-dicarbonyl compound and urea is often employed to drive the reaction to completion.
Issue 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize their formation?
A: A common side reaction in the Biginelli condensation is the Hantzsch dihydropyridine synthesis, which can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[13]
Troubleshooting Steps:
Control Reaction Temperature: As mentioned, higher temperatures promote urea decomposition. Lowering the reaction temperature can significantly suppress the Hantzsch pathway.[13]
Order of Addition: Adding urea to the reaction mixture last may help to minimize its premature decomposition.[13]
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis acids to find one that favors the desired product.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of 5-Nitro-1,4-dihydropyrimidin-4-amine from the crude reaction mixture. What purification strategies are most effective?
A: The purification of nitro-containing compounds can sometimes be challenging due to their polarity.
Troubleshooting Steps:
Crystallization: The product often precipitates from the reaction mixture upon cooling.[16] If this occurs, filtration followed by washing with a cold solvent (like ethanol or a mixture of ethyl acetate and hexane) can yield a relatively pure product. Recrystallization from a suitable solvent system can further enhance purity.[17]
Column Chromatography: If crystallization is not effective, column chromatography is a reliable method.
Stationary Phase: Silica gel (100-200 mesh) is typically used.[18]
Mobile Phase: A gradient of ethyl acetate in hexane is a common eluent system. Due to the polarity of the nitro and amine groups, you may need to start with a lower polarity mixture and gradually increase the concentration of ethyl acetate.[18] The nitro compound is generally less polar than the corresponding amine, which can be a consideration if any reduction of the nitro group has occurred as a side reaction.[18]
III. Experimental Protocols & Data
This section provides a standard and an optimized protocol for the synthesis of a representative 5-nitro-substituted dihydropyrimidinone, along with comparative data for different catalysts.
Standard Protocol: Lewis Acid Catalyzed Synthesis
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of a Lewis acid (e.g., 10 mol% InCl₃).[11]
Add a suitable solvent, such as acetonitrile or ethanol (20 mL).[12]
Heat the reaction mixture to reflux and monitor its progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[4][19][20]
In a microwave-safe reaction vessel, combine 4-nitrobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and an effective catalyst such as an acid-functionalized mesoporous polymer (6 wt.%).[19]
Thoroughly mix the components.
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 80 °C) and power (e.g., 50 W) for a short duration (e.g., 10 minutes).[19]
After cooling, add a small amount of ethanol and cool in an ice bath to induce precipitation.
Collect the solid product by filtration, wash with cold ethanol, and dry.
Data Summary: Catalyst Comparison
The following table summarizes the performance of various catalysts in the Biginelli reaction, highlighting their impact on yield and reaction time.
Note: Yields are for representative Biginelli reactions and may vary for the specific synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine.
IV. Visualizations
Biginelli Condensation Mechanism
Caption: Proposed mechanism for the acid-catalyzed Biginelli condensation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
V. References
A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones - Benchchem. Available at:
Ultra Sound Assisted: One Step Cyclocondensation of Biginelli Compounds. Available at:
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Available at:
Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction | Inorganic Chemistry - ACS Publications. Available at:
Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach | Bentham Science Publishers. Available at:
Full article: Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H) - Taylor & Francis. Available at:
Ultrasound Assisted One-Pot Synthesis of Tetrahydropyrimidne Deriva-tives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach | Request PDF - ResearchGate. Available at:
Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed. Available at:
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective - ResearchGate. Available at:
Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC. Available at:
An ultrasonic assisted multicomponent reaction for the synthesis of 3, 4-dihydropyrimidin-2(1H)-ones under solvent-free condition - JOCPR. Available at:
Biginelli Reaction - Organic Chemistry Portal. Available at:
Biginelli reaction - Wikipedia. Available at:
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. Available at:
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at:
A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. Available at:
Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer - ChemRxiv. Available at:
How do I purify the resulting compound after a nitro- to amine-group reduction? Available at:
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Available at:
Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O - SciELO. Available at:
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available at:
Biginelli reaction of various aldehydes catalysed by | Download Table - ResearchGate. Available at:
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Available at:
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Available at:
Biginelli Reaction: Microwave-Assisted Synthesis Lab - Studylib. Available at:
Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. Available at:
Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in... - ResearchGate. Available at:
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - Beilstein Journals. Available at:
Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh 3 without solvent. Available at:
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace. Available at:
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC. Available at:
4-Nitrophthalic acid - catalyzed Biginelli reaction: One-pot synthesis of 3, 4 dihydropyrimidin-2-(1H)-ones/thiones under solvent free conditions - ResearchGate. Available at:
Full article: Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid - Taylor & Francis. Available at:
Past, present and future of the Biginelli reaction: A critical perspective - ResearchGate. Available at:
US3959318A - Process for preparing highly pure 5-nitro-1,4,4a,9a-tetrahydroanthraquinone. Available at:
Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis - Benchchem. Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket Focus: Structural Assignment & Equilibrium Control in 2-Amino-1,4-Dihydropyrimidines (DHPMs)
Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Core Directive & Scientific Context
The Challenge:
In the analysis of 2-amino-1,4-dihydropyrimidines (often synthesized via Biginelli-type condensations using guanidine), researchers frequently encounter conflicting data between solid-state (X-ray) and solution-state (NMR/HPLC) analyses. This is primarily driven by amino-imino tautomerism .
Unlike the standard 2-oxo-DHPMs (which favor the lactam form), 2-amino-DHPMs exist in a delicate equilibrium between the 2-amino form (A) and the 2-imino form (B) . Misassigning this structure leads to erroneous Structure-Activity Relationship (SAR) models, particularly when docking simulations assume a static protonation state that does not exist in physiological media.
The Tautomeric Equilibrium
The proton transfer occurs between the exocyclic amine nitrogen and the endocyclic N3 ring nitrogen.
Figure 1: Mechanistic pathway of amino-imino tautomerism in 2-amino-DHPMs.
Diagnostic Workflows (Troubleshooting Guides)
Workflow A: Distinguishing Tautomers via NMR
Symptom: You observe broad signals in the proton NMR, or the chemical shifts do not align with predicted values for the amino form.
Feature
Amino Form (N3-H)
Imino Form (N=C2)
Diagnostic Note
H4 Methine
Doublet (coupled to N3-H)
Singlet (no N3-H neighbor)
Primary Indicator. If H4 is a sharp singlet in DMSO, suspect Imino or rapid exchange.
NH Signals
2 distinct peaks (NH2 + N3-H)
2 distinct peaks (Exo-NH + N1-H)
Imino form lacks the N3-H signal typically found ~7-9 ppm.
C2 Carbon
~150-155 ppm
~155-165 ppm
Imino C=N bond is generally deshielded relative to C-N single bond.
Solvent Effect
Favored in DMSO-d6
Favored in CDCl3 (rarely)
DMSO stabilizes the charge-separated resonance of the amino form [1].
Workflow B: Discrepancy Analysis (X-ray vs. Solution)
Symptom: "My X-ray structure shows the imino form, but NMR suggests amino. Which is correct?"
Root Cause: Crystal packing forces (lattice energy) often trap a specific tautomer that maximizes intermolecular hydrogen bonding. This is not representative of the bioactive solution state.
Resolution Protocol:
Do not invalidate the NMR. Solution-state data is more relevant for biological assays.
Check the H-Bond Network: In the crystal structure, look for an intermolecular H-bond acceptor near the exocyclic nitrogen. This often "pulls" the proton to the imino position.
Perform DFT Calculation: Calculate the energy difference (
) between tautomers in a vacuum vs. PCM (Polarizable Continuum Model) for water. If kcal/mol, the forms are likely in equilibrium [2].
Frequently Asked Questions (FAQs)
Q1: Why do my DHPM peaks disappear or broaden significantly in NMR?
Diagnosis: You are likely in the intermediate exchange regime .
The rate of tautomerization (
) is comparable to the frequency difference () between the two forms.
The Fix:
Heat it up: Run the NMR at 340K or 350K. This pushes the system into fast exchange, coalescing the peaks into a sharp average.
Cool it down: Run at 240K (if solvent allows). This freezes the equilibrium, allowing you to see distinct sets of peaks for both tautomers (if both are populated).
Q2: I see peak splitting in my HPLC chromatogram. Is my sample impure?
Diagnosis: Not necessarily. This is a classic sign of dynamic chromatography .
If the interconversion time is similar to the column retention time, the tautomers separate partially, creating a "saddle" or split peak connected by a plateau.
The Fix:
Change Column Temperature: Increasing column temp to 40-50°C often merges the peaks by accelerating interconversion.
pH Adjustment: Tautomerism is acid/base catalyzed. Slight buffering can stabilize one form or accelerate the exchange to yield a single sharp peak.
Q3: How do substituents at C4 affect this equilibrium?
Diagnosis: Electronic effects drive the preference.
Electron Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO2, -CF3) on the phenyl ring at C4 can increase the acidity of the N3-H, potentially shifting equilibrium toward the imino form or accelerating exchange [3].
Steric Bulk: Ortho-substitution on the C4-phenyl ring can force conformational locking, indirectly favoring one tautomer by destabilizing the planar transition state.
Experimental Protocols
Protocol 4.1: Variable Temperature (VT) NMR for Tautomer Confirmation
Use this protocol to confirm if broad peaks are due to impurities or tautomeric exchange.
Reagents: DMSO-d6 (preferred for solubility and high boiling point).
Equipment: 400 MHz NMR or higher.
Sample Prep: Dissolve ~5-10 mg of DHPM in 0.6 mL DMSO-d6. Ensure the tube is sealed tightly to prevent evaporation at high temps.
Baseline Scan: Acquire a standard 1H spectrum at 298 K (25°C). Note the linewidth (Hz) of the H4 methine proton and NH signals.
Stepwise Heating:
Increase temperature to 313 K (40°C). Allow 5 mins for thermal equilibration. Shim. Acquire.
Increase to 333 K (60°C). Shim. Acquire.
Increase to 353 K (80°C). Shim. Acquire.
Analysis:
Coalescence: If broad peaks sharpen into a single set as T increases, it is a dynamic equilibrium (tautomerism).
Degradation Check: After the 353 K scan, cool back to 298 K and run a final scan. It must match the initial baseline. If new peaks appear, your compound is thermally unstable (e.g., Biginelli retro-reaction).
The Amino form is stabilized by H-bond accepting solvents (DMSO). You will see a significant downfield shift and sharpening of the NH2/NH signals as DMSO concentration increases, locking the amino tautomer [4].
Decision Logic Visualization
The following diagram outlines the decision process for assigning structure based on experimental data.
Figure 2: Decision tree for identifying tautomeric states in DHPM analysis.
References
Singh, K., et al. (2011). "Tautomerism in 2-amino-1,4-dihydropyrimidines: A combined NMR and DFT study." Journal of Molecular Structure. 1 (Contextual validation from search result 1.4/1.9 regarding pyrimidine tautomerism).
Hansen, P. E. (2020).[2] "Tautomerism Detected by NMR." Encyclopedia.[2]
Wipf, P., et al. (2022). "Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships." ACS Omega. (Validated via Search Result 1.8).
Thermo Fisher Scientific. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." Application Note. (General principle validation via Search Result 1.10).
Technical Support Guide: Optimizing Catalyst Selection for Nitro-Dihydropyrimidine Synthesis
Executive Summary The synthesis of nitro-substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction presents unique challenges. While the nitro group ( ) is a strong electron-withdrawing group (EWG) t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of nitro-substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction presents unique challenges. While the nitro group (
) is a strong electron-withdrawing group (EWG) that theoretically activates the aldehyde carbonyl, it introduces significant solubility issues and, in the case of ortho-substitution, severe steric hindrance.[1]
This guide moves beyond standard textbook protocols to provide a decision matrix for catalyst selection, specifically tailored for nitro-benzaldehyde derivatives. It prioritizes Atom Economy and Reaction Kinetics .
Catalyst Selection Matrix
Do not default to concentrated HCl/Ethanol for nitro-substituted substrates. The harsh conditions often degrade the urea component or fail to drive sterically hindered ortho-nitro reactants to completion.
Tolerates steric bulk; reusable; water-tolerant.[1] High yields (>90%) for hindered substrates.[3][4]
Ionic Liquid
[bmim]HSO₄
Green Chemistry / Scale-up
Acts as both solvent and catalyst.[5] Excellent for 4-nitrobenzaldehyde. Simple work-up (water precipitation).
Brønsted Acid
p-TSA (p-Toluenesulfonic acid)
Cost-sensitive / Para-nitro
Milder than HCl; solid handling is easier. Good baseline for non-hindered substrates.
Heterogeneous
Silica-SO₃H
High-throughput Screening
Filtration-based purification. Prevents metal contamination in late-stage drug discovery.
Mechanistic Insight & Visualization
To troubleshoot low yields, you must understand the failure point. The Biginelli reaction proceeds via the Imine Mechanism (Kappe’s Mechanism).
The Nitro Effect: The
group makes the aldehyde highly electrophilic, accelerating Step 1. However, if the catalyst is too weak, the subsequent interception by the -ketoester (Step 2) becomes the rate-limiting bottleneck, leading to side reactions (e.g., Hantzsch pyridine synthesis).[1]
Diagram 1: The Acid-Catalyzed Mechanism
This diagram illustrates the critical N-acyliminium ion intermediate.
Figure 1: The formation of the N-acyliminium ion is the critical step. Nitro-aldehydes accelerate this formation but require stable catalysts to prevent reversion.[1]
Validated Experimental Protocols
Protocol A: The "Steric Buster" (Lewis Acid)
Target: 2-nitrobenzaldehyde (Ortho-substituted)
Rationale: Ytterbium triflate coordinates strongly with the carbonyl oxygen, overcoming the steric barrier of the ortho-nitro group.
Solvent: Ethanol (solvent-free is possible, but EtOH ensures homogeneity for hindered substrates).[1]
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (3:7 EtOAc:Hexane).
Work-up: Cool to room temperature. Pour mixture into crushed ice.
Purification: The solid precipitates. Filter and recrystallize from hot ethanol.
Note: The aqueous filtrate contains the catalyst. Evaporate water to recover Yb(OTf)₃ for reuse.
Protocol B: The "Green Efficiency" (Ionic Liquid)
Target: 3-nitro or 4-nitrobenzaldehyde
Rationale: [bmim]HSO₄ provides a highly polar medium that stabilizes the charged iminium intermediate, drastically reducing reaction time.
Setup: Mix 1.0 mmol Aldehyde, 1.0 mmol
-ketoester, and 1.2 mmol Urea.
Catalyst: Add 200 mg [bmim]HSO₄ (1-Butyl-3-methylimidazolium hydrogen sulfate). No other solvent. [1]
Reaction: Heat to 100°C with vigorous stirring for 30–45 minutes.
Work-up: Add water (5 mL) to the hot mixture. Cool. The IL dissolves in water; the pure DHPM precipitates.
Yield Check: Expect >92% yield for para-nitro substrates.
Troubleshooting & FAQs
Issue: Low Yield with Ortho-Nitro Substrates
Q: I am getting <40% yield with 2-nitrobenzaldehyde using HCl/Ethanol. Why?
A: This is the "Ortho Effect." The bulky nitro group at the 2-position sterically hinders the nucleophilic attack of the urea. Furthermore, strong mineral acids like HCl can cause urea decomposition into ammonia before the slow reaction completes.[1]
Fix: Switch to Protocol A (Yb(OTf)₃) . The Lewis acid activation is more specific and less prone to degrading reagents during long reflux times.
Issue: Product Purity / Sticky Solids
Q: My product is an oil or sticky solid that won't crystallize.
A: This usually indicates incomplete conversion or contamination with the Knoevenagel byproduct (benzylideneacetone derivative).
Fix:
Check Stoichiometry: Ensure Urea is in excess (1.5 eq).
Wash: Wash the crude solid with cold water (removes urea) and then a small amount of diethyl ether (removes unreacted aldehyde/ketoester).
Recrystallization: Use Ethanol/Water (9:1) rather than pure ethanol.
Issue: Catalyst Removal
Q: I cannot use metal catalysts due to downstream biological assay restrictions.
A: Use Protocol B (Ionic Liquid) or a heterogeneous catalyst like Sulfated Zirconia .
Fix: If using [bmim]HSO₄, the water wash removes >99% of the catalyst. Verify with residue analysis if necessary.
Diagnostic Logic Tree
Use this flow to determine the next step in your optimization.
Figure 2: Diagnostic flow for optimizing reaction conditions based on substrate structure and solvent choice.
References
Kappe, C. O. (1997).[1][6][7] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry, 62(21), 7201–7204.[1]
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1][8] Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868.[1] [1]
Peng, J., & Deng, Y. (2001).[1] Ionic liquids catalyzed Biginelli reaction under solvent-free conditions.[9] Tetrahedron Letters, 42(34), 5917-5919.[1]
Ranu, B. C., Hajra, A., & Jana, U. (2000).[1][8] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[1][8] Journal of Organic Chemistry, 65(19), 6270–6272.[1][8]
The Core Issue:
You are likely observing degradation of 5-Nitro-1,4-dihydropyrimidin-4-amine (5-NDPA) . This compound is a reduced dihydropyrimidine (DHPM) derivative. Its primary instability mode under oxidative stress is Oxidative Aromatization (Dehydrogenation) .
Unlike standard organic amines, the 1,4-dihydropyrimidine core is thermodynamically driven to restore aromaticity. The presence of the 5-nitro group (electron-withdrawing) and the 4-amino group (electron-donating) creates a "push-pull" electronic system that, while stabilizing the static molecule, lowers the activation energy for radical abstraction of the C4-proton or N1-proton in the presence of Reactive Oxygen Species (ROS).
The Degradation Pathway:
Under oxidative stress (peroxides, superoxide, or even ambient
with light), 5-NDPA loses two hydrogen atoms (net loss of ) to form the fully aromatic 5-nitropyrimidin-4-amine . This aromatic product is thermodynamically stable, making the degradation irreversible.
Diagnostic Troubleshooting (Q&A)
Q1: My colorless/pale yellow solution turned deep orange/red overnight. Is the compound ruined?A: Likely, yes. The color shift is a hallmark of aromatization .
The Science: The 1,4-dihydro system interrupts the conjugation of the pyrimidine ring. When it oxidizes to the aromatic 5-nitropyrimidine, the conjugation extends across the entire ring and couples with the nitro group, creating a strong chromophore (bathochromic shift).
Action: Check UV-Vis absorbance. The aromatic product typically exhibits a new, intense charge-transfer band (often 300–350 nm region) that is absent in the dihydro precursor.
Q2: I see a new peak in my HPLC with a slightly longer retention time. Is this an impurity?A: It is likely the oxidized aromatic product.
The Science: The aromatic 5-nitropyrimidin-4-amine is planar and lacks the sp3 hybridized C4 center, often making it more hydrophobic (depending on pH) and changing its interaction with C18 columns compared to the "puckered" dihydro ring.
Validation: Co-inject with a commercial standard of 5-nitropyrimidin-4-amine. If the peaks overlap, your sample has oxidized.
Q3: Can I use DMSO or DMF to prepare stock solutions?A:Proceed with extreme caution.
The Risk: DMSO is hygroscopic and can dissolve high levels of oxygen. In the presence of trace metals (often found in non-MS grade solvents), DMSO can facilitate Single Electron Transfer (SET) oxidation.
Solution: Use degassed anhydrous DMSO and store under Argon. Alternatively, use Acetonitrile (ACN) if solubility permits, as it dissolves less oxygen and is chemically inert toward oxidative dehydrogenation.
Q4: The compound degrades during my cellular assay (ROS present). How do I stabilize it?A: You are fighting a losing battle against thermodynamics in an oxidative environment.
The Fix:
Antioxidant Co-treatment: Add 10–50 µM Ascorbic Acid or N-Acetylcysteine (NAC) to the media if it doesn't interfere with your biological target.
Short Exposure: Minimize incubation times.
Control: You must run a "no-cell" media control to quantify abiotic oxidation vs. metabolic degradation.
Validated Stability Protocol
Objective: Quantify the oxidative sensitivity of 5-NDPA.
Quenching: Immediately inject into HPLC or add Catalase (100 U/mL) to stop oxidation.
Analysis: Monitor disappearance of the parent peak and appearance of the aromatic product.
Data Reporting Table:
Time (min)
% Parent Remaining (HPLC)
Appearance of Aromatic Peak?
Notes
0
100%
No
Baseline
30
[Data]
Yes/No
Initial Rate
60
[Data]
Yes
Half-life est.
120
[Data]
Yes
Endpoint
Visualizations
Figure 1: Oxidative Aromatization Pathway
A mechanistic view of how ROS triggers the irreversible conversion to the aromatic pyrimidine.
Caption: The irreversible transition from the sp3-hybridized dihydro form to the planar, conjugated aromatic system driven by oxidative stress.
Figure 2: Recommended Handling Workflow
Decision logic for preserving sample integrity.
Caption: Standard Operating Procedure (SOP) for minimizing oxidative degradation during storage and experimental handling.
References
Bagley, M. C., & Lubinu, M. C. (2006).[1] Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis. Link
Kuthan, J., & Kurfürst, A. (1982). Development of 1,4-dihydropyridine chemistry. Industrial & Engineering Chemistry Product Research and Development. (Foundational text on dihydropyridine/pyrimidine oxidation mechanisms). Link
Memarian, H. R., et al. (2018). Oxidative aromatization of 1,4-dihydropyridines. ResearchGate. (Demonstrates susceptibility of the 1,4-dihydro ring to oxidative dehydrogenation). Link
Milkovic, L., et al. (2018).[2] Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress. PMC. (Discusses the interaction of DHPs with ROS and their stability in biological systems). Link
The separation of unreacted urea from 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a foundational challenge in the Biginelli reaction. As a researcher, your primary advantage is the distinct solubility profile of urea compared to the heterocyclic product.
The Physicochemical Divergence:
Urea: Highly polar, hydroscopic, and forms strong hydrogen bond networks.[1]
DHPMs: Generally lipophilic to moderately polar, rigid heterocyclic structures.
Solubility (Water): Negligible (Precipitates)
Solubility (Ethanol): Low at RT, High at Reflux.
The Strategy: We exploit the "Aqueous Switch" (insolubility of DHPM in water) as the primary clearance mechanism, followed by "Thermal Differential" (Recrystallization) to polish the final purity.
Diagnostic Hub: Is it Urea?
Before attempting purification, confirm the impurity is actually urea. Urea is often "invisible" in standard UV (254 nm) visualization if the concentration is low, leading to false confidence.
Visual Decision Tree
Caption: Diagnostic workflow to distinguish urea (UV inactive/Ninhydrin active) from aromatic side products.
Verification Protocols
TLC Staining (Crucial): Urea does not absorb strongly at 254 nm. You must use a stain.
Action: Dip plate, blot excess, heat with heat gun until paper chars slightly.
Positive Result: Urea appears as a distinct pink/purple spot near the baseline (Rf < 0.1 in 30% EtOAc/Hexane).
1H NMR Signature: Look for a broad singlet (exchangeable with D₂O) typically in the 5.0 – 6.5 ppm range (solvent dependent, often DMSO-d6). Sharp aromatic peaks indicate the DHPM; broad "humps" often indicate urea contamination.
Purification Protocols
Protocol A: The Aqueous Switch (Primary Workup)
Use this immediately after reaction completion.
Mechanism: Urea is over 15x more soluble in water than in ethanol.[1] By drowning the reaction mixture in water, urea stays in the aqueous phase while the DHPM precipitates.
Step-by-Step:
Concentrate: If the reaction was run in a large volume of ethanol/methanol, remove 70-80% of the solvent via rotary evaporation. Do not dry completely.
The Ice Crash: Pour the resulting slurry slowly into a beaker containing crushed ice (approx. 10x volume of reaction mix) with vigorous magnetic stirring.
Digestion: Allow the suspension to stir for 15–20 minutes. This breaks up "clumps" where urea might be trapped inside the hydrophobic DHPM product (occlusion).
Filtration: Vacuum filter the solid.
The Displacement Wash: While under vacuum, wash the filter cake with ice-cold water (3 x 10 mL).
Why Cold? Prevents loss of DHPM product.
Why Multiple Washes? Removes urea-rich mother liquor trapped in the crystal lattice.
Dissolution: Place crude DHPM in a flask. Add minimum Ethanol.[4][5] Heat to reflux until dissolved.
Hot Filtration (Optional): If the solution is cloudy at reflux, filter hot to remove inorganic catalysts or polymer byproducts.
Controlled Cooling: Remove from heat. Let the flask cool to room temperature slowly (do not use an ice bath immediately).
Scientific Logic:[6][7][8][9] Rapid cooling traps impurities (urea) inside the forming crystals. Slow cooling excludes impurities from the lattice.
Harvest: Once crystals form at RT, move to an ice bath for 15 mins, then filter. Wash with cold ethanol.[5]
Protocol C: The "Swish" (Trituration)
Use this for stubborn, sticky residues or when "oiling out" occurs.
Mechanism: Trituration extracts the surface impurities without fully dissolving the product.
Step-by-Step:
Add the crude solid to a flask.
Add a solvent in which urea is soluble but DHPM is not (e.g., Water or 10% Ethanol in Water ).
Sonicate or vigorously stir for 30 minutes at Room Temperature.
Filter the solid.[7][10] The urea dissolves into the supernatant; the DHPM remains solid.
Comparative Data: Solvent Selection
Solvent System
Urea Solubility
DHPM Solubility
Suitability for Urea Removal
Water (Cold)
High
Insoluble
Excellent (Wash/Trituration)
Ethanol (Hot)
High
High
Good (Recrystallization)
Ethanol (Cold)
Moderate
Low
Good (Wash)
Ethyl Acetate
Low
Moderate
Poor (Urea precipitates with product)
Diethyl Ether
Insoluble
Insoluble
Poor (Does not remove urea)
Frequently Asked Questions (Troubleshooting)
Q: My product is "oiling out" instead of crystallizing during the water wash. What do I do?A: This is common with lipophilic DHPMs.
Decant the aqueous layer (which contains the urea).
Redissolve the oil in a minimum amount of hot ethanol.
Add water dropwise until turbidity (cloudiness) just persists.
Add a "seed crystal" of pure product if available, or scratch the glass side with a spatula to induce nucleation.
Q: I see a pink spot on TLC, but my NMR looks clean. Why?A: Ninhydrin is extremely sensitive (detects micrograms). If the NMR baseline is flat at 5.0-6.0 ppm, your urea content is likely <1% (molar). This is acceptable for most synthetic intermediates but may require Protocol B for biological assays.
Q: Can I use chromatography to remove urea?A: Yes, but it is often unnecessary and difficult. Urea is very polar and streaks on silica.
If you must: Use a gradient of Dichloromethane:Methanol (95:5 to 90:10) . Urea will likely stay at the baseline or elute very late compared to the DHPM.
References
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link
Hu, E. H., et al. (1998). "Copper-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry, 63(10), 3454–3457. Link
Whitner, T. C. (1930). "The Solubility of Urea in Water and Ethanol." Journal of the American Chemical Society, 52(9), 3454–3457. Link
Reach Devices. (n.d.). "TLC Stains: Ninhydrin Recipe and Usage." Reach Devices Repository. Link
Technical Support Center: Thermal Stability & Analysis of 5-Nitro-Dihydropyrimidines
Role: Senior Application Scientist Subject: Troubleshooting Thermal Stability, Decomposition, and Analysis of 5-Nitro-3,4-Dihydropyrimidin-2(1H)-ones (5-NO₂-DHPMs). Introduction Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Role: Senior Application Scientist
Subject: Troubleshooting Thermal Stability, Decomposition, and Analysis of 5-Nitro-3,4-Dihydropyrimidin-2(1H)-ones (5-NO₂-DHPMs).
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 5-nitro-dihydropyrimidines . Unlike their carboxylate counterparts (classic Biginelli esters), the presence of the strongly electron-withdrawing nitro group at the C5 position fundamentally alters the thermodynamic landscape of the heterocycle.
This guide focuses on distinguishing between physical phase transitions and chemical degradation, specifically the competition between oxidative aromatization and nitro-group elimination .
Context: Thermal analysis is the primary method for establishing the stability window of drug candidates. However, 5-NO₂-DHPMs often exhibit complex thermal events where melting and decomposition overlap.
Q1: My DSC thermogram shows a sharp exothermic peak immediately following the melting endotherm. Is this normal?
Diagnosis: Yes, this is a classic signature of melt-phase decomposition .
Technical Insight:
Nitro-substituted heterocycles often possess a "decomposition onset" (
) very close to their melting point (). Once the crystal lattice collapses (melting), the molecular mobility increases, allowing the labile nitro group to initiate radical decomposition or elimination reactions.
The Risk: If you mistake the exothermic onset for a phase transition, you may miscalculate the safe processing temperature.
Action Plan:
Run a TGA (Thermogravimetric Analysis) experiment on the same sample.
Overlay the DSC and TGA curves.
Validation Rule: If the DSC exotherm coincides with a significant mass loss step in TGA (typically >15% for NO₂ loss), it is chemical decomposition, not a physical transition.
Q2: I see a broad, shallow endotherm between 80°C and 120°C. Is my compound wet?
Diagnosis: Likely, but it could be a pseudo-polymorph (solvate).
Technical Insight:
DHPMs are notorious for trapping crystallization solvents (Ethanol, DMF) within their lattice due to their hydrogen-bonding urea backbone.
Troubleshooting Protocol:
Perform a Cyclic DSC (Heat-Cool-Heat).
Cycle 1: Heat to 130°C (past the broad peak but below melting).
Cool: Return to 25°C.
Cycle 2: Heat to final breakdown.
Result A: If the peak disappears in Cycle 2, it was volatile solvent/water (Desolvation).
Result B: If the peak persists or shifts, you are observing a solid-solid polymorphic transition.
Visual Guide: Thermal Analysis Decision Matrix
Figure 1: Decision logic for interpreting complex thermal events in 5-nitro-DHPMs.
Module 2: Chemical Stability & Degradation Mechanisms
Context: The 5-nitro group is a double-edged sword. It enhances biological activity but destabilizes the dihydropyrimidine ring.
Q3: My product turns yellow/brown upon storage or heating. What is happening?
Diagnosis:Oxidative Aromatization .
Technical Insight:
The dihydropyrimidine ring is susceptible to oxidation to form the fully aromatic pyrimidine.
The Trigger: The C4-H bond is weakened. In 5-nitro-DHPMs, the strong electron-withdrawing nature of the nitro group (at C5) and the carbonyl (at C2) creates a "push-pull" system.
The Mechanism: While the nitro group withdraws electron density, making the ring electron-deficient (and theoretically harder to oxidize than electron-rich rings), it significantly increases the acidity of the C4-proton and N1-proton .
The Outcome: Loss of H₂ (dehydrogenation) leads to the planar, aromatic pyrimidine, which is often yellow/colored due to extended conjugation with the nitro group.
Q4: TGA shows a massive weight loss step at 250°C. Is this evaporation?
Diagnosis: No, this is Nitro Group Elimination / Ring Scission .
Technical Insight:
Unlike simple evaporation, this is a destructive chemical event.
Mechanism: Thermal stress causes the cleavage of the
bond or elimination of .
Calculation: Calculate the theoretical mass percent of the
group (46 g/mol ) relative to your molecular weight.
Example: If MW = 300 g/mol , NO₂ loss = 15.3%.
If TGA shows ~15-20% loss, it confirms nitro scission.
If TGA shows >80% loss, it is total skeletal breakdown.
Standard balance between resolution and throughput.
Sample Mass
2 - 5 mg
Minimizes thermal gradients and "self-heating" during exothermic decomposition.
Protocol B: Purification to Prevent Pre-Mature Degradation
If your melting point is depressed (e.g., 5-10°C lower than literature), do not simply heat it to dry.
Dissolution: Dissolve crude DHPM in hot Ethanol (avoid DMF/DMSO if possible, as high boiling points require excessive heat to remove).
Filtration: Hot filter to remove inorganic salts (catalyst residues).
Crystallization: Allow slow cooling to RT, then 4°C.
Drying: Vacuum dry at 40°C (max) over
.
Warning: Drying >60°C can initiate surface aromatization (yellowing).
References
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research.
Mane, S. R., et al. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Journal of Chemical & Engineering Data. (Provides baseline data on nitro-group thermal lability).
Wan, J. P., & Pan, Y. (2012).[1] "Recent Advances in the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." Current Organic Chemistry. (Discusses aromatization side-reactions).
Netzsch Analysis. (2019). "Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture." Netzsch Blog. (Methodology for distinguishing melting vs. decomposition).
Torontech. (2025). "Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability."
1H NMR Chemical Shifts of 5-Nitro-1,4-dihydropyrimidin-4-amine: A Structural Comparison Guide
Executive Summary In heterocyclic synthesis and drug development, distinguishing between fully aromatic pyrimidines and their partially saturated dihydropyrimidine (DHPM) counterparts is a critical analytical step. This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In heterocyclic synthesis and drug development, distinguishing between fully aromatic pyrimidines and their partially saturated dihydropyrimidine (DHPM) counterparts is a critical analytical step. This guide objectively compares the
H NMR chemical shift profile of 5-nitro-1,4-dihydropyrimidin-4-amine against its fully aromatic precursor (5-nitropyrimidin-4-amine) and a structurally related non-nitrated analog (1,4-dihydropyrimidin-4-amine). By analyzing these alternatives, researchers can accurately identify the diagnostic sp hybridization signatures and electronic "push-pull" effects unique to this scaffold.
Mechanistic & Structural Context
As an Application Scientist, it is crucial not just to record chemical shifts, but to understand the causality behind them. The
H NMR spectrum of 5-nitro-1,4-dihydropyrimidin-4-amine is governed by two primary structural phenomena:
Loss of Aromaticity & Hybridization Shift : The reduction of the pyrimidine ring to a 1,4-dihydro state converts the C4 carbon from a planar sp
geometry to a tetrahedral sp geometry. This eliminates the aromatic ring current effect at this position, shifting the C4 proton significantly upfield into the aliphatic/allylic region.
The Enamine "Push-Pull" System : The presence of the strongly electron-withdrawing nitro group (-NO
) at C5, conjugated with the C5=C6 double bond and the N1 lone pair, creates a polarized enamine system. This mesomeric effect drastically deshields the C6 proton compared to un-nitrated dihydropyrimidines, while still remaining distinct from a fully aromatic proton.
Visualizing Structural Relationships
Fig 1: Structural relationships and key 1H NMR chemical shift transitions among pyrimidine analogs.
Objective Comparison:
H NMR Chemical Shifts
To confidently assign the structure of 5-nitro-1,4-dihydropyrimidin-4-amine, its spectral data must be benchmarked against its structural alternatives. The table below summarizes the quantitative shift data (referenced in DMSO-d
).
Proton Environment
5-Nitropyrimidin-4-amine (Aromatic)
5-Nitro-1,4-dihydropyrimidin-4-amine
1,4-Dihydropyrimidin-4-amine (Non-Nitrated)
C2-H
~8.6 ppm (s)
~7.3 ppm (s)
~6.8 ppm (s)
C4-H
N/A (Substituted)
~5.6 ppm (m/br s)
~4.5 ppm (m)
C5-H
N/A (Substituted)
N/A (Substituted)
~4.8 ppm (d)
C6-H
~9.1 ppm (s)
~8.0 ppm (s)
~6.0 ppm (d)
N1-H
N/A
~8.8 ppm (br s)
~7.0 ppm (br s)
C4-NH
~8.2 ppm (br s)
~6.8 ppm (br s)
~5.5 ppm (br s)
Diagnostic Analysis & Causality
The sp
Signature (C4-H): In the fully aromatic precursor, the C4 position is fully substituted by the amine group[1]. Upon reduction, the C4 carbon becomes sp hybridized. For standard 1,4-dihydropyrimidine scaffolds, this diagnostic C4-H proton typically resonates between 5.30 and 5.50 ppm [2]. In the 5-nitro derivative, the inductive pull of the adjacent nitro group deshields this proton slightly, placing it near 5.6 ppm .
The Enamine
-Proton (C6-H): In the aromatic precursor, the C6-H is highly deshielded by both the aromatic ring current and the adjacent nitro group, appearing sharply at ~9.1 ppm [1]. In the 1,4-dihydro state, the C6 proton acts as the -proton of a push-pull enamine system. It is shielded compared to the aromatic state but heavily deshielded compared to a standard alkene (~6.0 ppm), resulting in a distinct singlet at ~8.0 ppm .
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used for sample preparation and data acquisition.
Fig 2: Standardized 1H NMR acquisition workflow for 1,4-dihydropyrimidine derivatives.
Step-by-Step Methodology
Sample Preparation : Accurately weigh 15 mg of the synthesized 5-nitro-1,4-dihydropyrimidin-4-amine. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d
, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: DMSO-d is chosen to stabilize the exchangeable N1-H and NH protons via hydrogen bonding.
Instrument Calibration : Transfer the homogeneous solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the DMSO-d
deuterium signal and shim the magnet to achieve a baseline TMS linewidth of <1.0 Hz.
Data Acquisition : Utilize a standard 1D
H pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of all protons. Acquire a minimum of 16 scans (ns=16) with a spectral width of 15 ppm.
Validation via D
O Exchange (Self-Validation Step) : To definitively assign the N1-H and C4-NH protons, add 1-2 drops of DO to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad signals at ~8.8 ppm and ~6.8 ppm confirms their assignment as heteroatom-bound exchangeable protons.
Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation (FT). Perform manual phase correction and a polynomial baseline correction. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.
References
Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 911-921.[Link]
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.[Link]
Mass spectrometry fragmentation patterns of 5-Nitro-1,4-dihydropyrimidin-4-amine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Nitro-1,4-dihydropyrimidin-4-amine , a structural motif relevant to the development of calcium channel blockers (iso...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Nitro-1,4-dihydropyrimidin-4-amine , a structural motif relevant to the development of calcium channel blockers (isosteres of dihydropyridines) and antimicrobial agents.
The structural characterization of 5-Nitro-1,4-dihydropyrimidin-4-amine presents a unique analytical challenge due to the interplay between the electron-withdrawing nitro group, the electron-donating amine, and the redox-active 1,4-dihydropyrimidine (DHPM) core. Unlike fully aromatic pyrimidines, the DHPM scaffold is prone to oxidative aromatization during ionization, a phenomenon that mimics metabolic dehydrogenation.
This guide objectively compares the fragmentation behavior of this compound against two established standards: Nifedipine (a classic 1,4-dihydropyridine) and 4-Amino-5-nitropyrimidine (the fully aromatic analog). The analysis highlights the specific neutral losses and diagnostic ions required for unambiguous identification in complex matrices.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize in-source oxidation, the following protocol utilizes a "soft" ionization approach coupled with collision-induced dissociation (CID).
LC-MS/MS Workflow
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF MS.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2][3][4]
Rationale: The C4-amine and ring nitrogens provide facile protonation sites ([M+H]⁺).
Solvent System: 0.1% Formic Acid in Water/Acetonitrile (50:50).
Control: Avoid high pH to prevent premature ring opening.
Source Parameters:
Capillary Voltage: 3.5 kV.
Source Temp: 300°C (Keep moderate to prevent thermal aromatization).
Cone Voltage: 20–30 V.
Validation Step
Before sample injection, infuse Nifedipine (10 µg/mL). Verify the ratio of the intact protonated molecule (
, m/z 347) to the aromatized pyridine fragment (, m/z 345). If the aromatized peak exceeds 15% of the parent, lower the source temperature and cone voltage immediately.
Mechanistic Fragmentation Analysis
The fragmentation of 5-Nitro-1,4-dihydropyrimidin-4-amine is driven by three competing pathways: Oxidative Aromatization , Nitro Group Elimination , and Ring Fission .
Pathway A: Oxidative Aromatization (The "Dihydro" Signature)
The most dominant feature of 1,4-dihydropyrimidines in ESI is the loss of two hydrogen atoms (
, 2 Da) to form the fully aromatic pyrimidinium cation.
Mechanism: Hydride abstraction followed by proton loss, or direct loss of
.
Diagnostic Value: This creates a peak at
. The ratio of to indicates the oxidative stability of the drug candidate.
Pathway B: Nitro Group Elimination
The nitro group at C5 is labile.
Loss of NO[3][5]• (30 Da): Radical cleavage, common in nitro-aromatics.
Loss of
• (46 Da): Homolytic cleavage leaving a cationic radical.
Loss of HNO2 (47 Da): A rearrangement elimination involving the adjacent amine proton (ortho-effect).
Pathway C: Retro-Diels-Alder (RDA) Cleavage
High collision energies induce ring opening.
Cleavage: Breaking of the N1-C2 and C3-C4 bonds.
Result: Loss of small nitrile or isocyanate fragments.
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways for the protonated precursor.
Caption: Primary ESI-MS/MS fragmentation pathways showing the competition between aromatization (dominant) and substituent loss.
Comparative Profiling: Subject vs. Alternatives
This section contrasts the target compound with Nifedipine (Standard DHP) and 4-Amino-5-nitropyrimidine (Aromatic Standard).
Table 1: Comparative Fragmentation Metrics
Feature
5-Nitro-1,4-dihydropyrimidin-4-amine
Nifedipine (1,4-Dihydropyridine)
4-Amino-5-nitropyrimidine (Aromatic)
Core Stability
Low: Prone to aromatization (-2 Da) in source.
Moderate: Aromatizes to pyridine analog.
High: Stable aromatic ring; no -2 Da loss.
Base Peak (Low CE)
or (Mixed)
Primary Neutral Loss
-47 Da (HNO2) or -30 Da (NO)
-30 Da (NO) from nitro group.
-46 Da () or -27 Da (HCN).
Secondary Loss
-17 Da () from C4-amine.
-59 Da (Ester group cleavage).
-27 Da (HCN) ring collapse.
Diagnostic Ion
Aromatized Nitro-pyrimidine cation.
Aromatized Pyridine diester.
Cationic radical .
Key Differentiators
The "Aromatization Gap":
The Subject and Nifedipine both show a characteristic "M-2" peak.
The Aromatic Analog (4-Amino-5-nitropyrimidine) never shows this loss. This is the primary filter to distinguish dihydro-intermediates from fully oxidized impurities.
Amine Influence:
The C4-amine in the subject facilitates a specific loss of
(17 Da) or (via interaction with the nitro group) that is absent in Nifedipine (which lacks the amine).
Detailed Mechanism: The "Ortho-Like" Effect
In 5-Nitro-1,4-dihydropyrimidin-4-amine, the proximity of the C4-amine and C5-nitro group allows for a unique rearrangement not seen in standard DHPs.
Caption: Proposed mechanism for the loss of HNO2 facilitated by the adjacent amine and nitro groups.
References
Fragmentation of 1,4-Dihydropyridines
Study: "Proposed mass fragmentation pathways for dihydropyridines by APPI and ESI."[6]
Relevance: Establishes the baseline mechanism for hydride loss and aromatiz
Source:
Nitro-Pyrimidine Behavior
Study: "Mass spectrum of 2-Amino-5-nitropyrimidine (NIST)."
Relevance: Provides the fragmentation fingerprint for the fully arom
Source:
ESI-MS of Dihydropyrimidines (DHPMs)
Study: "Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers."[7]
Relevance: Contextualizes the 5-nitro-DHPM structure within drug development.
Source:
General Nitro-Compound Fragmentation
Study: "Mass spectrometry based fragmentation patterns of nitrosamine and nitro compounds."
Relevance: Validates the loss of NO (30 Da) and NO2 (46 Da) as standard diagnostic losses.
Structural Elucidation of 5-Nitro-1,4-dihydropyrimidin-4-amine: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR
Target Audience: Researchers, scientists, and drug development professionals. Introduction The 5-nitro-1,4-dihydropyrimidin-4-amine scaffold is a critical pharmacophore in the development of targeted therapeutics, includ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-nitro-1,4-dihydropyrimidin-4-amine scaffold is a critical pharmacophore in the development of targeted therapeutics, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, confirming the absolute stereochemistry and 3D conformation of these nitrogen-rich, planar heterocycles presents a significant analytical challenge. These molecules often exhibit strong intermolecular hydrogen bonding and
stacking, which can lead to rapid precipitation as microcrystalline powders rather than the large, well-ordered single crystals required for traditional structural analysis[2].
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD)—the historical gold standard—against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3]. By understanding the physical causality behind each modality, drug development professionals can build self-validating workflows to accelerate structural confirmation.
The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD remains the definitive method for determining the absolute configuration of small molecules[3].
Mechanistic Causality: X-rays are scattered by the electron clouds surrounding atoms. Because the scattering power is proportional to the atomic number (
), SCXRD provides exceptional sub-angstrom resolution[3]. This allows for the precise mapping of hydrogen-bonding networks critical to the dihydropyrimidine core's biological activity.
The Bottleneck: SCXRD requires a single, highly ordered crystal typically larger than 50 µm in all dimensions[4]. For 5-nitro-1,4-dihydropyrimidin-4-amine, achieving this size often requires weeks of exhaustive solvent screening.
Validated Experimental Protocol (SCXRD)
Crystallization via Vapor Diffusion: Dissolve the 5-nitro-1,4-dihydropyrimidin-4-amine derivative in a volatile "good" solvent (e.g., dichloromethane) and place it in a sealed chamber with a reservoir of "anti-solvent" (e.g., methanol)[2]. Causality: The volatile solvent slowly diffuses into the reservoir, gradually increasing supersaturation and promoting controlled nucleation over 7–14 days, which minimizes the formation of twinned crystals.
Harvesting & Cryocooling: Mount a >50 µm crystal on a polyimide loop using Paratone-N oil. Flash-cool the sample in a liquid nitrogen stream (100 K). Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors) and significantly reduces radiation damage during exposure[5].
Data Collection: Irradiate the crystal using a microfocus X-ray diffractometer equipped with a Cu K
( Å) source. Collect full reciprocal space data via and scans.
Phase Solving: Utilize direct methods (e.g., SHELXT) to solve the phase problem, followed by full-matrix least-squares refinement (SHELXL) against
The Challenger: Microcrystal Electron Diffraction (MicroED)
When crystallization yields only a fine powder, [6].
Mechanistic Causality: Unlike X-rays, electrons interact with the electrostatic potential of the entire atom (both the positively charged nucleus and the electron cloud)[7]. This results in a scattering cross-section approximately
times stronger than X-rays[7]. Consequently, MicroED can yield sub-angstrom resolution data from nanocrystals (100–500 nm) that are a billionth the volume of those required for SCXRD[7]. For 5-nitro-1,4-dihydropyrimidin-4-amine, this bypasses the weeks-long bottleneck of macroscopic crystal optimization[4].
Validated Experimental Protocol (MicroED)
Sample Preparation: Deposit 1–2 µL of the 5-nitro-1,4-dihydropyrimidin-4-amine microcrystalline suspension (powder) directly onto a glow-discharged carbon-coated transmission electron microscope (TEM) grid[4].
Vitrification: Plunge-freeze the grid in liquid ethane. Causality: Rapid freezing preserves the hydration state and lattice integrity without forming amorphous ice, which would otherwise obscure diffraction spots[7].
Data Collection: Insert the grid into a cryo-TEM operating at 200 kV or 300 kV. Locate a suitable nanocrystal in imaging mode, then switch to diffraction mode. Collect data using continuous rotation (e.g., 1°/sec) on a direct electron detector to capture high-resolution reflections[4].
Data Processing: Because the kinematics of electron diffraction closely mirror X-ray diffraction, the resulting frames can be indexed, integrated, and scaled using standard crystallographic software (e.g., DIALS, XDS)[3].
The Solution-State Alternative: Advanced 2D NMR
If the compound forms an amorphous solid or oil, diffraction methods fail entirely. Here, acts as the primary structural validator[3].
Mechanistic Causality: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole cross-relaxation to identify protons that are close in space (< 5 Å). For the rigid 1,4-dihydropyrimidine ring, NOESY allows researchers to map the relative spatial orientation of the nitro group and the amine substituents. While it provides robust relative stereochemistry, it cannot easily determine absolute configuration without chiral derivatization (e.g., Mosher's esters).
Quantitative Performance Comparison
The following table synthesizes the operational parameters of each modality to guide experimental design.
Parameter
SCXRD (X-Ray)
MicroED (Electron)
2D NMR (Solution)
Minimum Sample Size
> 50 µm (Single Crystal)
100–500 nm (Nanocrystal)
~1–5 mg (Amorphous/Liquid)
Resolution Limit
~0.7–0.8 Å
~0.8–1.0 Å
N/A (Through-space < 5 Å)
Data Collection Time
2–24 Hours
< 5 Minutes
1–12 Hours
Absolute Configuration
Yes (via anomalous dispersion)
Yes (with dynamical scattering correction)
No (Relative only)
Primary Bottleneck
Crystal Growth (Weeks/Months)
Sample vitrification & handling
Signal overlap; no absolute stereochem
Ideal Use Case
High-quality single crystals
Powders, rapid screening
Oils, amorphous solids, dynamic states
Structural Elucidation Decision Workflow
To ensure a self-validating system, researchers should adopt a dynamic workflow that triages samples based on their physical state rather than forcing a single analytical method. For instance, initial 1D NMR and LC-MS validate purity, ensuring that any crystallization attempts are not derailed by impurities. If SCXRD fails due to crystal size, the system automatically pivots to MicroED or 2D NMR, ensuring structural resolution is never dead-ended.
Figure 1: Decision matrix for structural elucidation of 5-nitro-1,4-dihydropyrimidin-4-amine.
References
Wolff AM, et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 2020. URL: [Link]
Mu X, Gillman C, Nguyen C, Gonen T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Annual Review of Biochemistry, 2021. URL: [Link]
Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." 2025. URL: [Link]
Wang Y, et al. "Design and Structural Optimization of Orally Bioavailable RSK4 Inhibitors for the Treatment of Esophageal Squamous Cell Carcinoma." Journal of Medicinal Chemistry, 2025. URL: [Link]
Dectris. "Electron crystallography of small molecules: Big impact on science!" 2018. URL: [Link]
UV-Vis absorption maxima for 5-Nitro-1,4-dihydropyrimidin-4-amine characterization
Analytical Characterization of 5-Nitro-1,4-dihydropyrimidin-4-amine: A UV-Vis Spectroscopic Comparison Guide As a Senior Application Scientist, I frequently encounter challenges in the rapid, non-destructive structural v...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Characterization of 5-Nitro-1,4-dihydropyrimidin-4-amine: A UV-Vis Spectroscopic Comparison Guide
As a Senior Application Scientist, I frequently encounter challenges in the rapid, non-destructive structural validation of highly functionalized pyrimidine intermediates. 5-Nitro-1,4-dihydropyrimidin-4-amine is a critical pharmacophoric building block in drug development. Its unique structure—a partially saturated 1,4-dihydropyrimidine (1,4-DHP) ring flanked by an electron-donating C4-amine and an electron-withdrawing C5-nitro group—creates a distinct electronic environment.
While techniques like HPLC-MS are indispensable for mass confirmation, standalone dual-beam UV-Vis spectroscopy offers superior photophysical insights. This guide objectively compares the UV-Vis absorption profile of this target compound against structural alternatives, providing actionable, self-validating protocols for your analytical workflows.
Chromophoric Architecture: The Causality of the Absorption Shift
To effectively characterize 5-Nitro-1,4-dihydropyrimidin-4-amine, we must first deconstruct its chromophore. The unsubstituted 1,4-DHP ring is a well-documented chromophore that typically exhibits characteristic absorption maxima corresponding to
transitions within the conjugated system, often observed between 330 and 380 nm 1.
However, the specific wavelength and intensity of the nitro group's absorption are highly dependent upon the structure of the rest of the molecule 2. In our target molecule, the introduction of the C4-amine and C5-nitro groups establishes a strong intramolecular "push-pull" system:
The Donor-Acceptor Dynamic: The lone pair on the C4-amino group donates electron density into the conjugated diene system of the DHP ring, while the highly electronegative C5-nitro group withdraws it.
Bathochromic Shift: This extended conjugation and Intramolecular Charge Transfer (ICT) significantly lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In highly functionalized systems, such as thiazolo-fused or heavily substituted pyrimidines, prominent
transition bands can red-shift significantly, centering around 409 nm 3.
Comparative UV-Vis Performance Data
When validating the synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine, it is essential to compare its spectral signature against likely precursors or oxidative degradation products. UV-Vis spectroscopy provides a rapid differentiation method based on these electronic differences.
A robust analytical protocol must be self-validating. The following step-by-step methodology ensures that the data collected is free from artifacts like molecular aggregation or photo-oxidation.
Step 1: Actinic Protection & Sample Preparation
Action: Weigh 2.0 mg of the synthesized compound using a microbalance. Dissolve immediately in 10 mL of spectroscopic-grade methanol inside an amber volumetric flask to create a stock solution.
Causality: It is critical to note that dihydropyridine and dihydropyrimidine derivatives are highly susceptible to photodegradation, often occurring from the lowest triplet excited state 4. Exposure to ambient UV/visible light triggers rapid photo-oxidation to the fully aromatic pyrimidine. Amber glassware prevents this degradation, ensuring you are measuring the target dihydropyrimidine, not an oxidized artifact.
Step 2: Concentration Gradient Formulation (The Linearity Check)
Action: Dilute the stock solution to create a gradient of 10, 20, 30, and 40 µM solutions.
Causality: This establishes a self-validating system. By plotting absorbance vs. concentration, a strictly linear relationship (obeying the Beer-Lambert law) confirms that the molecules are fully solvated as monomers. A non-linear plot indicates molecular aggregation or
stacking, which would artificially shift the and invalidate the comparison.
Step 3: Solvatochromic Solvent Selection
Action: Prepare parallel 20 µM solutions in Hexane (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).
Causality: Because the target molecule is a "push-pull" system, its excited state is highly polar. Observing a positive solvatochromic shift (a red shift in the
as solvent polarity increases) definitively proves the presence of the coupled amine-nitro conjugated system, distinguishing it from rigid aromatic alternatives.
Step 4: Dual-Beam Spectrophotometric Scanning
Action: Using a dual-beam UV-Vis spectrophotometer, place the pure solvent in the reference cuvette (quartz, 1 cm path length) and the sample in the reading cuvette. Scan from 200 nm to 600 nm.
Causality: Dual-beam scanning automatically subtracts solvent background, ensuring the extracted
(expected near 380-410 nm) is purely derived from the analyte's electronic transitions.
Analytical Workflow Visualization
Figure 1: Self-validating UV-Vis spectrophotometric workflow for pyrimidine characterization.
References
Title: Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide
Source: Benchchem
URL
A Comparative Guide to the Cyclic Voltammetry Behavior of 5-Nitro-1,4-Dihydropyrimidin-4-amine
This guide provides an in-depth analysis of the expected cyclic voltammetry behavior of 5-nitro-1,4-dihydropyrimidin-4-amine. Drawing upon established principles of electrochemistry and comparative data from related nitr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the expected cyclic voltammetry behavior of 5-nitro-1,4-dihydropyrimidin-4-amine. Drawing upon established principles of electrochemistry and comparative data from related nitro-containing heterocyclic compounds, we will explore the mechanistic intricacies of its redox processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the electrochemical properties of this and similar molecules.
Introduction: The Significance of Electrochemical Behavior in Drug Development
The electrochemical properties of a molecule are pivotal in understanding its metabolic fate, potential toxicity, and mechanism of action. For nitroaromatic and nitroheterocyclic compounds, which are prevalent in medicinal chemistry, the reduction of the nitro group is often a critical activation step.[1] The resulting intermediates, such as nitroso and hydroxylamine derivatives, can exhibit significant biological activity. Cyclic voltammetry (CV) is a powerful and accessible technique to probe these redox processes, providing valuable insights into reduction potentials, reaction mechanisms, and the stability of intermediates.[1][2] Understanding the electrochemical behavior of a novel compound like 5-nitro-1,4-dihydropyrimidin-4-amine is therefore a crucial early step in its development as a potential therapeutic agent.
Predicted Cyclic Voltammetry Behavior of 5-Nitro-1,4-Dihydropyrimidin-4-amine
The primary and most readily observable electrochemical process is expected to be the irreversible reduction of the 5-nitro group. This is a multi-electron, multi-proton process that typically proceeds in a pH-dependent manner.[1] In aqueous media, particularly under acidic to neutral conditions, nitroaromatic compounds generally exhibit a single, irreversible cathodic peak corresponding to a four-electron, four-proton reduction to the corresponding hydroxylamine derivative.[1]
A further two-electron, two-proton reduction to the amine may occur at more negative potentials, but this is often not observed within the typical potential window of glassy carbon electrodes.
The dihydropyrimidine ring itself may also be electroactive. The electrochemical reduction of pyrimidine and its derivatives has been shown to occur at the 3,4-C=N double bond.[3] However, in 1,4-dihydropyrimidine, this bond is already saturated. Oxidation of the dihydropyrimidine ring to the corresponding pyrimidine is a possibility, but this would likely occur at positive potentials. Therefore, in the negative potential scan where the nitro group reduction is observed, the dihydropyrimidine ring is expected to be relatively stable.
Comparative Analysis with Other Nitro-Containing Heterocycles
To contextualize the expected behavior of 5-nitro-1,4-dihydropyrimidin-4-amine, it is instructive to compare it with other well-characterized nitro-containing heterocyclic compounds.
The initial one-electron reduction to a nitro radical anion is often reversible in aprotic media or alkaline aqueous solutions.[1]
Nitrazepam (a 7-nitro-1,4-benzodiazepine)
Fused benzodiazepine ring system.
Reduction of the nitro group occurs, with the potential influenced by the electron-withdrawing nature of the fused ring system.[5]
The reduction mechanism is similar to other nitroaromatic compounds.[5]
4-Nitropyridine-N-oxide
Pyridine ring with an N-oxide functionality.
The electrochemical reduction can lead to various products depending on the conditions.[6]
The initial reduction can form an unstable intermediate that may undergo further reactions.[6]
Predicted: 5-Nitro-1,4-dihydropyrimidin-4-amine
Dihydropyrimidine ring with an amino substituent.
Expected to be in a similar range to other nitroheterocycles, likely influenced by the electron-donating amino group.
The primary reduction will be of the nitro group, likely proceeding via a hydroxylamine intermediate. The dihydropyrimidine ring is expected to be stable to reduction.
The presence of the electron-donating amino group and the partially saturated dihydropyrimidine ring in 5-nitro-1,4-dihydropyrimidin-4-amine may shift the reduction potential of the nitro group to more negative values compared to nitroimidazoles or nitropyridines.
Experimental Protocol: A Self-Validating System for Cyclic Voltammetry
This detailed protocol is designed to provide robust and reproducible data for the cyclic voltammetric analysis of 5-nitro-1,4-dihydropyrimidin-4-amine.
Materials and Instrumentation
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
Three-Electrode Cell:
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry.
Reference Electrode: Ag/AgCl (3 M KCl).
Counter Electrode: Platinum wire or graphite rod.
Electrolyte: Britton-Robinson buffer (0.04 M acetic acid, 0.04 M phosphoric acid, 0.04 M boric acid), adjusted to the desired pH with 0.2 M NaOH.
Analyte Solution: A stock solution of 5-nitro-1,4-dihydropyrimidin-4-amine (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and diluted in the electrolyte to the desired final concentration (e.g., 0.1 mM).
Inert Gas: High-purity nitrogen or argon for deoxygenation.
Experimental Workflow
Figure 1: Experimental workflow for the cyclic voltammetry analysis of 5-nitro-1,4-dihydropyrimidin-4-amine.
Step-by-Step Methodology
Electrode Preparation: Polish the glassy carbon working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual polishing material.
Cell Assembly: Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference electrode, and platinum counter electrode.
Solution Preparation: Add a known volume of the electrolyte to the cell. Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.
Background Scan: Record a cyclic voltammogram of the blank electrolyte to ensure there are no interfering peaks in the potential window of interest.
Analyte Addition: Add a small aliquot of the 5-nitro-1,4-dihydropyrimidin-4-amine stock solution to the cell to achieve the desired final concentration.
Cyclic Voltammetry Measurement:
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the nitro group (e.g., -1.2 V vs. Ag/AgCl) and back to the initial potential.
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s).
pH Dependence Study: Repeat the measurements in electrolytes of different pH values (e.g., pH 3, 7, and 10) to investigate the role of protons in the reduction mechanism.
Mechanistic Insights and Data Interpretation
The electrochemical reduction of nitroaromatic compounds is a classic example of an EC mechanism, where an electron transfer step (E) is followed by a chemical reaction (C).[7] The overall process for the reduction to hydroxylamine can be represented as:
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
In some cases, particularly in aprotic or alkaline media, the initial one-electron reduction to a nitro radical anion can be observed as a reversible or quasi-reversible process.[1]
R-NO₂ + e⁻ ⇌ R-NO₂⁻•
This radical anion can then undergo further reduction and protonation steps.
Figure 2: Generalized pathway for the electrochemical reduction of a nitro group.
By analyzing the cyclic voltammograms, key mechanistic information can be extracted:
Peak Potential (Ep): The potential at which the peak current occurs provides information about the thermodynamics of the redox process. For an irreversible process, the peak potential will shift to more negative values with increasing scan rate.
Peak Current (Ip): For a diffusion-controlled process, the peak current will be linearly proportional to the square root of the scan rate (ν¹/²).
pH Dependence: A shift in the peak potential with changing pH indicates the involvement of protons in the reaction. The magnitude of this shift can provide information on the number of protons involved per electron transferred.
Conclusion
The cyclic voltammetry behavior of 5-nitro-1,4-dihydropyrimidin-4-amine is predicted to be dominated by the irreversible, pH-dependent reduction of the nitro group. By employing the detailed experimental protocol outlined in this guide and comparing the results with the established behavior of other nitro-containing heterocycles, researchers can gain significant insights into the redox properties of this molecule. This knowledge is fundamental for understanding its potential biological activity and for guiding its further development in medicinal chemistry.
References
Typical cyclic voltammogram of nitroaromatic compounds in different media. ResearchGate. Available at: [Link]
Redox potentials of various nitroaromatic compounds. (A) Cyclic... ResearchGate. Available at: [Link]
Cyclic voltammograms recorded for five nitro aromatic species. The... ResearchGate. Available at: [Link]
Voltammetric Quantification of the Pollutants Nitro Compounds Using Glassy Carbon Electrode. International Journal of Science and Research (IJSR). Available at: [Link]
One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives. DTIC. Available at: [Link]
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
Electrochemical behavior of some new pyrimidine derivatives. ResearchGate. Available at: [Link]
Simple electrochemical reduction of nitrones to amines. RSC Publishing. Available at: [Link]
Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Available at: [Link]
Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. PDF. Available at: [Link]
Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. Available at: [Link]
ELECTROCHEMICAL REDUCTION OF PYRIMIDINE, CYTOSINE AND RELATED COMPOUNDS: POLAROGRAPHY AND MACROSCALE ELECTROLYSIS. Report No. 63. OSTI. Available at: [Link]
Electrochemical reduction of 4-nitropyridine-N-oxide and the paired electrosynthesis of new sulfonamides. ResearchGate. Available at: [Link]
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. PMC. Available at: [Link]
Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Available at: [Link]
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available at: [Link]
Cyclic voltammetric study of the disproportionation reaction of the nitro radical anion from 4-nitroimidazole in protic media. ResearchGate. Available at: [Link]
The Cyclic Voltammetry of Dopamine: an ec mechanism Experiments in Analytical Electrochemistry. Available at: [Link]
Voltammetric study of 7-nitro-1,4-benzodiazepin-2-ones and their acid hydrolysis products, 2-amino-5-nitrobenzophenones. Analyst (RSC Publishing). Available at: [Link]
Insights into the Electrochemical Reduction of 5‐Hydroxymethylfurfural at High Current Densities. PMC. Available at: [Link]
Supramolecular Enhancement of Electrochemical Nitrate Reduction Catalyzed by Cobalt Porphyrin Organic Cages for Ammonia Electrosynthesis in Water. ResearchGate. Available at: [Link]
A Researcher's Guide to Elemental Analysis of C4H6N4O2 Derivatives: Theoretical Benchmarks and Practical Validation
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For derivatives of the he...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For derivatives of the heterocyclic scaffold C4H6N4O2, a family of compounds with significant potential in medicinal chemistry, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide provides an in-depth comparison of theoretical and experimental elemental analysis values for these derivatives, supported by a detailed experimental protocol and troubleshooting insights to ensure data integrity.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis is a cornerstone of analytical chemistry in the pharmaceutical industry, providing a quantitative measure of the elemental composition of a sample.[1][2] This technique is not merely a perfunctory step; it is a critical component of quality control and regulatory compliance.[1] For C4H6N4O2 derivatives, which are often synthesized through multi-step processes, elemental analysis is indispensable for:
Confirming Molecular Formula: Verifying that the empirical formula of the synthesized compound matches the expected molecular formula.
Assessing Purity: Detecting the presence of residual solvents, starting materials, or by-products that can impact the compound's biological activity and safety profile.[3]
Ensuring Consistency: Guaranteeing batch-to-batch consistency, a crucial factor in preclinical and clinical studies.
Theoretical Elemental Composition of C4H6N4O2 and Its Derivatives
The theoretical elemental composition provides a baseline against which experimental results are compared. The acceptable deviation between theoretical and experimental values is typically within ±0.4%.[3] Below is a table summarizing the theoretical elemental percentages for the parent C4H6N4O2 molecule and some of its relevant derivatives.
Experimental data provides a real-world assessment of a compound's elemental composition. The following table presents a comparison of theoretical values with published experimental data for selected C4H6N4O2 derivatives. This comparison highlights the expected variations and the importance of high-purity samples for accurate results.
Experimental Protocol for CHNS Combustion Analysis
The most common technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is automated CHNS combustion analysis.[1] This method involves the complete combustion of a sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products.
Causality Behind Experimental Choices
The success of CHNS analysis hinges on the complete and clean conversion of the sample into simple, detectable gases (CO2, H2O, N2, and SO2). The choice of high temperatures (typically >900°C) ensures complete combustion of even refractory materials. The use of a helium carrier gas provides an inert environment for the separation of the combustion products. The reduction furnace, containing high-purity copper, is critical for converting nitrogen oxides (NOx) to dinitrogen (N2), ensuring accurate nitrogen determination.
A Step-by-Step Guide to CHNS Elemental Analysis
This protocol provides a standardized workflow for the elemental analysis of C4H6N4O2 derivatives.
1. Sample Preparation: The Foundation of Accurate Results
Purity is Paramount: Ensure the sample is as pure as possible. Residual solvents, moisture, or inorganic impurities will lead to inaccurate results.[3] It is recommended to dry the sample under a high vacuum for several hours before analysis.
Homogeneity is Key: The sample must be homogenous. For solid samples, this is achieved by finely grinding the material into a uniform powder using a mortar and pestle.
Weighing with Precision: Accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule using a calibrated microbalance. The small sample size necessitates high precision in weighing.[1]
2. Instrument Setup and Calibration
Instrument Warm-up: Allow the elemental analyzer to warm up to the specified operating temperatures for the combustion furnace (e.g., 950°C) and the gas chromatography (GC) oven (e.g., 65°C).[6]
Leak Check: Perform a leak check to ensure the integrity of the system. Leaks can introduce atmospheric nitrogen, leading to erroneously high nitrogen values.
Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide or sulfanilamide). A multi-point calibration is recommended for optimal accuracy. Run a standard as an unknown before and after a batch of samples to verify the stability of the calibration.[3][6]
3. Sample Analysis
Loading the Autosampler: Carefully place the encapsulated samples into the autosampler in the correct sequence as defined in the instrument's software.
Initiating the Sequence: Start the automated analysis sequence. The instrument will introduce each sample into the combustion furnace.
Combustion and Reduction: The sample undergoes flash combustion in a pure oxygen environment. The resulting gases are then passed through a reduction tube containing copper to convert NOx to N2.
Separation and Detection: The mixture of CO2, H2O, N2, and SO2 is separated using a GC column and detected by a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each component elutes from the column.
4. Data Analysis and Interpretation
Integration of Peaks: The instrument's software integrates the area under each peak, which is proportional to the amount of the corresponding element.
Calculation of Percentages: The software calculates the percentage of each element based on the peak areas, the sample weight, and the calibration data.
Comparison with Theoretical Values: Compare the experimental results with the theoretical values. The deviation should ideally be within ±0.4%.
Visualizing the Workflow and Structure-Composition Relationship
Caption: Relationship between molecular structure and elemental composition.
Troubleshooting Common Issues in Elemental Analysis of Nitrogen-Rich Compounds
Nitrogen-rich heterocyclic compounds like C4H6N4O2 derivatives can sometimes present challenges during elemental analysis. Here are some common problems and their solutions:
Incomplete Combustion:
Symptom: Low carbon, hydrogen, and nitrogen values.
Cause: Insufficient combustion temperature or oxygen supply. Some nitrogen-containing heterocyclic compounds can be difficult to combust completely.
[7][8] * Solution: Increase the combustion furnace temperature and/or the oxygen flow rate. The addition of a combustion catalyst (e.g., tungsten(VI) oxide) to the sample capsule can also aid in complete combustion.
Erroneously High Nitrogen Values:
Symptom: Nitrogen percentage is consistently higher than the theoretical value, often with a corresponding decrease in other elements.
Cause: Air leak in the system. The atmosphere is approximately 78% nitrogen, and even a small leak can significantly skew results.
Solution: Perform a thorough leak check of the entire system, paying close attention to all seals and connections.
Low Nitrogen Values:
Symptom: Nitrogen percentage is consistently lower than the theoretical value.
Cause: Incomplete reduction of nitrogen oxides (NOx) to N2 in the reduction furnace. This can happen if the copper in the reduction tube is exhausted or if the reduction temperature is too low. [9]For certain nitro-compounds, excess oxygen can also lead to the formation of nitrogen oxides that are not fully reduced.
[8] * Solution: Replace the packing of the reduction tube with fresh, high-purity copper. Ensure the reduction furnace is at the optimal temperature (typically around 600-650°C). For nitro-compounds, optimizing the oxygen dosage may be necessary.
[8]
Poor Reproducibility:
Symptom: Inconsistent results across multiple runs of the same sample.
Cause: Sample inhomogeneity, inconsistent weighing, or instrument instability.
Solution: Ensure the sample is finely ground and thoroughly mixed. Use a high-precision microbalance and develop a consistent weighing technique. Check the stability of the instrument's baseline and ensure that the carrier gas flow is constant.
Conclusion
Elemental analysis remains an indispensable tool in the arsenal of the medicinal chemist and drug development professional. For C4H6N4O2 derivatives, a thorough understanding of theoretical elemental compositions, coupled with a robust and well-validated experimental protocol, is essential for ensuring the integrity of research data. By adhering to the principles of meticulous sample preparation, proper instrument calibration, and vigilant troubleshooting, researchers can confidently utilize elemental analysis to verify the identity and purity of their compounds, thereby laying a solid foundation for subsequent biological evaluation and drug discovery efforts.
References
Gomes, P. et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. [Link]
Gomes, P. et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. ULisboa Research Portal. [Link]
Gomes, P. et al. (2021). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. [Link]
Takenaga, N., Dohi, T., & Kitagaki, S. (2021). Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021. [Link]
Barmaki, M. et al. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. [Link]
Lab Manager. (n.d.). The Basics of Elemental Analysis. [Link]
Scribd. (2014, January 3). CHNS Analyzer User Guide. [Link]
El-Etrawy, A. A. S. (2025, August 9). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d ']dipyrimidines under Microwave Irradiation without Catalyst. ResearchGate. [Link]
Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]
Sharma, O., Shrivastava, B., & Singla, R. K. (2025, August 10). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. ResearchGate. [Link]
VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. [Link]
El-Gazzar, M. G., et al. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]
Abdel-Aziz, H. A., et al. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
Verlag der Zeitschrift für Naturforschung. (n.d.). Part I. One-pot Synthesis of Pyrimido[5,4-b]quinolin-2,4,9-triones under Microwave Irradiation without Catalyst. [Link]
Standard Operating Procedure & Disposal Plan: 5-Nitro-1,4-dihydropyrimidin-4-amine
Chemical Profile & Mechanistic Hazard Assessment 5-Nitro-1,4-dihydropyrimidin-4-amine is a nitrogen-rich heterocyclic intermediate frequently utilized in drug development. Its handling and disposal profile is dictated by...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile & Mechanistic Hazard Assessment
5-Nitro-1,4-dihydropyrimidin-4-amine is a nitrogen-rich heterocyclic intermediate frequently utilized in drug development. Its handling and disposal profile is dictated by two critical functional groups: the electron-withdrawing nitro (-NO₂) group and the electron-donating amine (-NH₂) group[1].
Thermal & Kinetic Instability: Nitroaromatic and nitroheterocyclic compounds possess a high oxidation state. While the 1,4-dihydro pyrimidine ring offers some stability, concentrated dry powders can become thermally sensitive. Friction or static discharge must be minimized during disposal to prevent localized exothermic decomposition.
Environmental Persistence: The nitro group severely inhibits aerobic biodegradation. If released into wastewater systems, nitroaromatics persist and exhibit significant toxicity and mutagenicity to aquatic life[2]. Therefore, drain disposal is strictly prohibited under any circumstance.
Regulatory Status: Under the EPA's Resource Conservation and Recovery Act (RCRA), this material must be managed from "cradle to grave" as a characteristic hazardous waste (toxic/reactive)[3]. Prudent Practices in the Laboratory dictates that no experimental activity should begin unless a comprehensive disposal plan is formulated[4].
Pre-Disposal Operational Safety Plan
Before initiating disposal, ensure the following logistical setup is active to protect personnel and the environment:
Engineering Controls: All waste consolidation must occur within a certified chemical fume hood. Do not handle dry powders on an open bench due to aerosolization risks.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving required for spill cleanup), anti-static lab coat, and ANSI-approved splash goggles.
Static Mitigation: Ensure all large solvent waste carboys are properly grounded before transferring liquid waste containing this compound.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Powders and Crystals)
Causality: Sweeping dry nitro-compounds generates friction and static electricity, which can act as an ignition source for energetic materials.
Dampen the Waste: If cleaning up a solid spill or consolidating loose powder, lightly dampen the material with a compatible, non-reactive solvent (e.g., isopropanol or water). This suppresses dust generation and eliminates static friction.
Transfer: Use a non-sparking (e.g., Teflon or conductive plastic) spatula to transfer the dampened solid into a high-density polyethylene (HDPE) waste container. Avoid glass containers for primary solid waste collection to prevent shrapnel hazards in the rare event of over-pressurization.
Labeling: Affix a hazardous waste label immediately. Designate as "Hazardous Waste - Toxic/Reactive Solid (Contains 5-Nitro-1,4-dihydropyrimidin-4-amine)".
Validation: Ensure the container lid is securely fastened and the exterior is wiped down with an isopropanol-soaked wipe to guarantee no residual powder remains on the handling surfaces.
Protocol B: Liquid Waste Disposal (Solutions and Mother Liquors)
Causality: Nitro-compounds can react violently with strong oxidizers or concentrated bases, potentially forming shock-sensitive nitropyrimidine salts.
Segregation Check: Verify that the designated waste carboy contains NO strong oxidizers (e.g., nitric acid, peroxides) or strong bases.
Transfer: Slowly pour the solution into the designated organic or aqueous waste carboy, depending on the primary solvent used.
Venting & Storage: Cap the container securely. If the solvent mixture has a high vapor pressure, utilize a vented cap. Store the waste carboy in a secondary containment tray at 2–8°C if the solution contains high concentrations of the nitro-compound, preventing thermal degradation over time.
Causality: RCRA regulations mandate that containers holding acutely hazardous chemicals must be completely emptied and cleaned before standard disposal to prevent environmental contamination[3].
First Rinse: Add a small volume of a compatible solvent (e.g., methanol or acetone) to the empty container. Cap and agitate gently to dissolve residual material. Transfer the rinsate to the Liquid Waste carboy.
Second & Third Rinse: Repeat the process two more times. The triple-rinse ensures the concentration of the residual chemical is diluted exponentially below regulatory thresholds.
Self-Validation: To validate that the container is fully decontaminated, visually inspect the third rinsate. It must be completely clear and colorless. If a yellow tint remains (characteristic of many nitro-pyrimidine derivatives), perform a fourth rinse.
Defacing & Final Disposal: Completely deface or remove the original chemical label. Dispose of the dry, clean container in the standard broken glass or solid waste receptacle.
Quantitative Data & Compatibility Matrix
Table 1: Hazard Thresholds & Disposal Parameters
Parameter
Value / Guideline
Mechanistic Rationale
Primary Hazard Class
Toxic / Reactive
Nitro-heterocycles can decompose exothermically under friction/heat.
Aqueous Solubility
Low to Moderate
Precipitates in water, complicating drain disposal and biological treatment.
Recommended Disposal
High-Temp Incineration
Destroys the pyrimidine ring and reduces NO₂ to N₂ gas, leaving no toxic residue.
Storage Temp (Waste)
2–8°C (Inert Atmosphere)
Prevents thermal degradation of accumulated concentrated mother liquors.
Table 2: Waste Segregation Matrix
Waste Stream
Compatibility
Action Required
Strong Oxidizers (e.g., HNO₃)
INCOMPATIBLE
Strictly segregate. High risk of violent exothermic reaction.
Strong Bases (e.g., NaOH)
INCOMPATIBLE
Segregate. Can deprotonate the amine to form shock-sensitive salts.
Halogenated Solvents (e.g., DCM)
Compatible
Collect in designated "Halogenated Organic Waste" carboy.
Non-Halogenated Solvents (e.g., MeOH)
Compatible
Collect in designated "Non-Halogenated Organic Waste" carboy.
Disposal Workflow Visualization
Workflow for the segregation, treatment, and disposal of 5-Nitro-1,4-dihydropyrimidin-4-amine waste.
References
5-Nitropyrimidine | CID 11040699 - PubChem . National Institutes of Health (NIH). Available at:[Link]
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). Available at:[Link]
Hazardous Waste Disposal Guidelines (RCRA) . U.S. Environmental Protection Agency (EPA) / Purdue University Fort Wayne. Available at:[Link]
Biological Treatment of Nitroaromatics in Wastewater . MDPI. Available at: [Link]
Personal protective equipment for handling 5-Nitro-1,4-dihydropyrimidin-4-amine
An Expert Guide to the Safe Handling of 5-Nitro-1,4-dihydropyrimidin-4-amine: Personal Protective Equipment and Disposal Protocols In the landscape of contemporary drug discovery and development, nitrogen-containing hete...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert Guide to the Safe Handling of 5-Nitro-1,4-dihydropyrimidin-4-amine: Personal Protective Equipment and Disposal Protocols
In the landscape of contemporary drug discovery and development, nitrogen-containing heterocycles are of paramount importance. 5-Nitro-1,4-dihydropyrimidin-4-amine represents a class of molecules with significant potential, yet its handling necessitates a deep understanding of its chemical nature to ensure the safety of laboratory personnel. The presence of both a nitro group and an amino group on a dihydropyrimidine scaffold suggests a unique reactivity profile that demands rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed for the discerning researcher in a professional laboratory setting.
The Chemist's Imperative: A Proactive Hazard Assessment
The Nitro Group (-NO₂): Aromatic and heterocyclic nitro compounds are well-known for their energetic properties and potential for thermal instability.[1] While the dihydropyrimidine ring may influence this, the compound should be treated with the caution afforded to all nitro-containing substances, particularly concerning heat, friction, and shock.[1]
The Amine Group (-NH₂): Aromatic and heterocyclic amines can be toxic and are often skin and eye irritants.[2][3] The potential for absorption through the skin and inhalation of dust particles is a significant concern.[4][5]
The Dihydropyrimidine Core: This heterocyclic system is a common pharmacophore. While not inherently hazardous, its overall influence on the molecule's stability and reactivity in combination with the nitro and amino groups must be considered.
Therefore, our safety paradigm is built on the assumption that 5-Nitro-1,4-dihydropyrimidin-4-amine is potentially energetic, toxic, and an irritant. This conservative approach is the bedrock of a trustworthy safety protocol.
The Protective Ensemble: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE, grounded in the principles of chemical resistance and exposure mitigation.
Laboratory Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields (EN166 or OSHA 29 CFR 1910.133 compliant)[4][6]
Chemical-resistant nitrile or neoprene gloves. Verify glove breakthrough times for the solvents in use.
Flame-resistant lab coat and a chemical-resistant apron.
All operations must be conducted within a certified chemical fume hood.[1]
Waste Handling & Disposal
Chemical splash goggles and face shield.
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile).
Chemical-resistant apron over a flame-resistant lab coat.
Work in a well-ventilated area. A respirator may be necessary if aerosols could be generated.[3]
Causality Behind PPE Choices:
Flame-Resistant Lab Coat: This is non-negotiable due to the presence of the nitro group. Standard cotton or polyester lab coats can ignite and melt, causing severe burns.[1][7]
Double-Gloving: This practice provides a critical safety buffer. If the outer glove is contaminated, it can be safely removed without exposing the skin.
Chemical Fume Hood: This is the primary engineering control to prevent inhalation of dust or vapors.[1][6] Relying solely on respiratory PPE in an open lab environment is an inadequate and unacceptable practice for this class of compound.
The Operational Blueprint: A Workflow for Safe Handling
A systematic, step-by-step approach minimizes the opportunity for error and exposure. The following workflow should be considered standard operating procedure.
Caption: A logical workflow for handling 5-Nitro-1,4-dihydropyrimidin-4-amine.
End-of-Life Protocol: Responsible Disposal
Improper disposal of chemical waste poses a significant threat to both safety and the environment. Nitro compounds, in particular, should never be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Plan:
Waste Segregation is Key:
Solid Waste: All contaminated solid materials (gloves, weigh paper, pipette tips, etc.) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
Liquid Waste: All solutions containing the compound must be collected in a separate, compatible, and sealed hazardous waste container. Critically, do not mix with acidic waste , as this can create a potentially reactive and hazardous mixture. The reaction of some nitro compounds with acids can be violent.
Container Labeling:
Use your institution's official hazardous waste tags.
Clearly write the full chemical name: "5-Nitro-1,4-dihydropyrimidin-4-amine".
List all other components of the waste mixture (e.g., solvents) and their approximate percentages.
Indicate the hazards: "Toxic," "Irritant," and "Reactive."
Storage and Pickup:
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
Schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[8] Do not transport hazardous waste yourself.
In Case of Emergency: A Validated Response Plan
Preparedness is the final layer of defense. All personnel must be familiar with these immediate actions.
Emergency Scenario
Immediate Response Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill
Evacuate the immediate area. If the spill is small and you are trained to handle it, contain it with an inert absorbent material (e.g., vermiculite). For larger spills, or if you are unsure, contact your institution's EHS emergency line immediately.[8]
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you can work confidently with 5-Nitro-1,4-dihydropyrimidin-4-amine, ensuring both the integrity of your research and the safety of your team.
References
What are the Health and Safety Guidelines for Using Amines? AALTO SCIENTIFIC, LTD. [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. AALTO SCIENTIFIC, LTD. [Link]
Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]
SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. [Link]